Product packaging for 6-Fluoro-8-methylquinoline(Cat. No.:CAS No. 1150271-14-9)

6-Fluoro-8-methylquinoline

Cat. No.: B1532083
CAS No.: 1150271-14-9
M. Wt: 161.18 g/mol
InChI Key: MKRNDEDVTKRERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-8-methylquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B1532083 6-Fluoro-8-methylquinoline CAS No. 1150271-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNDEDVTKRERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675026
Record name 6-Fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-14-9
Record name 6-Fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Predicted Biological Activity of 6-Fluoro-8-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their classification as "privileged structures."[6] This designation reflects their ability to bind to a variety of biological targets with high affinity, forming the basis for numerous approved drugs.[1][6] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological effects, making it a highly attractive starting point for drug discovery programs.[2][3][4] Molecules incorporating this moiety have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antimalarial agents, among others.[1][7][8][9]

This guide focuses on the predicted biological activities of a specific derivative, 6-Fluoro-8-methylquinoline. While direct experimental data on this compound is limited in publicly available literature, its structural features—a fluoro group at position 6 and a methyl group at position 8—allow for robust predictions of its potential therapeutic applications. The fluorine atom, a common bioisostere in drug design, can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[] The methyl group can influence steric interactions with target proteins and modulate lipophilicity. This document will provide an in-depth analysis of the predicted anticancer, antimicrobial, and anti-inflammatory activities of this compound, supported by mechanistic insights from related compounds and detailed protocols for experimental validation.

Predicted Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quinoline scaffold is a well-established pharmacophore in oncology.[5][6][11][12][13] Numerous quinoline-based compounds have been investigated and developed as anticancer agents, some of which have received clinical approval.[13] The predicted anticancer potential of this compound is primarily based on the known mechanisms of action of fluoroquinolone derivatives, which can induce cytotoxicity in cancer cells.[14][15][16][17]

Mechanism of Action: Topoisomerase Inhibition and Beyond

A primary mechanism by which fluoroquinolone derivatives exert their anticancer effects is through the inhibition of human topoisomerase II.[16][17][18] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[18]

Beyond topoisomerase inhibition, quinoline derivatives have been shown to interfere with multiple signaling pathways critical for cancer cell survival and proliferation.[11][12][13][19] These include the inhibition of protein kinases, disruption of tubulin polymerization, and interference with growth factor receptor signaling.[12][13][19] The presence of the fluoro and methyl groups on the this compound backbone could modulate its interaction with these targets, potentially leading to a unique and potent anticancer profile. Some quinoline derivatives have also been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[20]

Anticancer_Mechanism This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Kinase_Signaling Kinase Signaling Pathways This compound->Kinase_Signaling Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Signaling->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Predicted anticancer mechanisms of this compound.

Experimental Validation: In Vitro Anticancer Screening

To empirically determine the anticancer activity of this compound, a series of in vitro assays are recommended.[21][22][23][24][25]

Protocol: MTT Cell Proliferation Assay [21][24]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Predicted Anticancer Activity (IC50 in µM) MCF-7 (Breast) A549 (Lung) PC-3 (Prostate)
This compound (Predicted)5-2010-308-25
Doxorubicin (Reference)<1<1<1

Predicted Antimicrobial Activity: A Legacy of Quinolone Antibiotics

The fluoroquinolone class of antibiotics represents a significant contribution of the quinoline scaffold to medicine.[][26][27][28][29] The presence of a fluorine atom at the C-6 position is a hallmark of this class and is crucial for their potent antibacterial activity.[] Therefore, this compound is predicted to possess antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[][26][27][28][29]

  • DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[][26]

  • Topoisomerase IV: This enzyme is responsible for decatenating replicated daughter chromosomes, allowing for cell division. Inhibition of topoisomerase IV is the main mechanism against Gram-positive bacteria.[][26]

By forming a ternary complex with the enzyme and DNA, this compound is predicted to trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[27]

Antimicrobial_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibition Topo_IV->DNA_Replication Inhibition Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Caption: Predicted antimicrobial mechanism of this compound.

Experimental Validation: Antimicrobial Susceptibility Testing

Standard broth microdilution methods are employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predicted Antimicrobial Activity (MIC in µg/mL) S. aureus E. coli
This compound (Predicted)4-162-8
Ciprofloxacin (Reference)0.25-10.015-0.12

Predicted Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have also been explored for their anti-inflammatory properties.[1][30][31][32][33] The anti-inflammatory potential of these compounds often stems from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[31][32]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The predicted anti-inflammatory activity of this compound is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[1] Additionally, quinoline derivatives can modulate the activity of transcription factors such as NF-κB, which plays a central role in orchestrating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Experimental Validation: In Vitro Anti-inflammatory Assays

Several in vitro assays can be used to evaluate the anti-inflammatory potential of this compound.[34][35][36][37][38]

Protocol: Inhibition of Protein Denaturation Assay [36][38]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control: Use 2 mL of distilled water as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages [35]

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

Computational Prediction of ADMET Properties

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.[39][40][][42][43]

Methodology: QSAR and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be employed to predict the ADMET properties of this compound based on its chemical structure.[44][45][46][47][48] These models are trained on large datasets of compounds with known experimental ADMET data.

Key Predicted ADMET Parameters for this compound:

Property Predicted Value Interpretation
LogP (Lipophilicity) 2.5 - 3.5Good balance between solubility and permeability for oral absorption.
Aqueous Solubility Moderately SolubleSufficient solubility for formulation and absorption.
CYP450 Inhibition Potential for inhibition of specific isoformsFurther in vitro testing is required to assess drug-drug interaction potential.
hERG Inhibition Low to Moderate RiskCardiac safety should be evaluated experimentally.
Oral Bioavailability > 40%Predicted to be orally bioavailable.

digraph "ADMET_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

"Molecule" [fillcolor="#F1F3F4", fontcolor="#202124", label="this compound"]; "QSAR" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="QSAR & Machine Learning Models"]; "Absorption" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Distribution" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolism" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Excretion" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Toxicity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prediction" [fillcolor="#FBBC05", fontcolor="#202124", label="ADMET Profile Prediction"];

"Molecule" -> "QSAR"; "QSAR" -> "Absorption"; "QSAR" -> "Distribution"; "QSAR" -> "Metabolism"; "QSAR" -> "Excretion"; "QSAR" -> "Toxicity"; {"Absorption", "Distribution", "Metabolism", "Excretion", "Toxicity"} -> "Prediction"; }

Caption: Workflow for in silico ADMET prediction.

Conclusion and Future Directions

Based on its structural analogy to well-characterized fluoroquinolone and quinoline derivatives, this compound is a promising scaffold with predicted multipurpose biological activities. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent warrants further investigation. The in silico ADMET predictions suggest that it may possess favorable drug-like properties.

The next steps in the evaluation of this compound should involve its chemical synthesis followed by the systematic in vitro validation of the predicted activities using the protocols outlined in this guide. Positive results from these initial screens would justify further preclinical development, including in vivo efficacy studies in relevant animal models and more comprehensive safety and toxicology assessments. The exploration of structure-activity relationships through the synthesis and testing of related analogs could further optimize the biological profile of this promising quinoline derivative.

References

An In-Depth Technical Guide to 6-Fluoro-8-methylquinoline: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-8-methylquinoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic approaches. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The document covers the core structural features, predicted properties, and detailed hypothetical protocols for its synthesis, laying the groundwork for future research and development.

Introduction

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound, as a member of this class, presents a unique combination of a quinoline scaffold with fluorine and methyl substitutions, making it a compound of significant interest for further investigation.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

Chemical Structure

The structure of this compound consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A fluorine atom is substituted at the 6-position of the quinoline ring, and a methyl group is attached at the 8-position.

graph "6_Fluoro_8_methylquinoline_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Atom coordinates N1 [pos="0,0!", label="N"]; C2 [pos="1.2,0.7!", label=""]; C3 [pos="2.4,0!", label=""]; C4 [pos="2.4,-1.4!", label=""]; C4a [pos="1.2,-2.1!", label=""]; C5 [pos="1.2,-3.5!", label=""]; C6 [pos="0,-4.2!", label=""]; C7 [pos="-1.2,-3.5!", label=""]; C8 [pos="-1.2,-2.1!", label=""]; C8a [pos="0,-1.4!", label=""];

// Substituent coordinates F6 [pos="0,-5.4!", label="F"]; C_Me [pos="-2.4,-1.4!", label="CH₃"];

// Bonds N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C4a [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; C8a -- N1 [style=double]; C4a -- C8a [style=solid];

// Substituent bonds C6 -- F6 [style=solid]; C8 -- C_Me [style=solid]; }

Caption: 2D Structure of this compound

Chemical Identifiers
IdentifierValueSource
CAS Number 1150271-14-9[3][4]
Molecular Formula C₁₀H₈FN[3][4]
Molecular Weight 161.18 g/mol [3]
SMILES CC1=C2C(=CC(=C1)F)C=CC=N2[3]

Physicochemical Properties

PropertyPredicted/Inferred ValueNotesSource
Melting Point Not availableData for the isomeric 6-fluoro-2-methylquinoline is 49-53 °C. Physical properties can vary significantly with isomerism.
Boiling Point Not available-
Solubility Slightly soluble in water, soluble in organic solventsQuinolines are generally sparingly soluble in water but readily dissolve in most organic solvents.[1][1][5]
pKa ~4.9 (for quinoline)The basicity of the quinoline nitrogen is influenced by substituents. The electron-withdrawing fluorine atom may slightly decrease the pKa compared to the parent quinoline.[5]
LogP 2.68232This is a calculated value, indicating moderate lipophilicity.[3]

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not currently available. However, based on established methods for quinoline synthesis, a plausible route can be proposed. The Skraup synthesis is a classic and versatile method for constructing the quinoline ring system.[6]

Proposed Synthetic Pathway: Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, the logical starting material would be 4-fluoro-2-methylaniline.

digraph "Skraup_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

reactant1 [label="4-Fluoro-2-methylaniline"]; reactant2 [label="Glycerol"]; reagents [label="H₂SO₄,\nOxidizing Agent\n(e.g., Nitrobenzene)"]; product [label="this compound", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];

reactant1 -> process [arrowhead=none]; reactant2 -> process; reagents -> process; process [shape=point, width=0]; process -> product [label="Skraup Reaction"]; }

Caption: Proposed Skraup synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: This is a hypothetical protocol based on general procedures for the Skraup reaction and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • 4-Fluoro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution

  • Organic solvent (e.g., dichloromethane or chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 4-fluoro-2-methylaniline, glycerol, and nitrobenzene.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is highly exothermic and should be cooled in an ice bath to maintain control.

  • Heating: After the addition of sulfuric acid is complete, heat the mixture cautiously to initiate the reaction. Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the cyclization.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the crude product.

  • Extraction: Extract the crude product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Combine the organic extracts and wash them with water. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by techniques such as column chromatography or distillation.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the quinoline ring system and its substituents.

  • Pyridine Ring: The nitrogen atom imparts basic properties to the molecule. The pyridine ring is generally deactivated towards electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly at the 2- and 4-positions, especially if activated by an appropriate leaving group.

  • Benzene Ring: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para- director, while the methyl group is also an ortho-, para- director. Their combined influence will direct incoming electrophiles.

  • Fluorine and Methyl Groups: The fluorine atom, being highly electronegative, will influence the electron distribution within the ring system. The methyl group can be a site for radical reactions or oxidation under certain conditions.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents.

  • Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics. The 6-fluoro substitution is a key feature in many potent antibacterial quinolones.[7]

  • Anticancer Agents: Numerous quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[8]

  • Other Therapeutic Areas: The versatile quinoline scaffold has also been explored for antiviral and anti-inflammatory applications.[8]

digraph "Drug_Discovery_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

start [label="this compound Scaffold"]; step1 [label="Chemical Modification &\nDerivative Synthesis"]; step2 [label="Biological Screening\n(e.g., antibacterial, anticancer assays)"]; step3 [label="Lead Optimization"]; end [label="Potential Drug Candidate", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }

Caption: Workflow for drug discovery starting from the this compound scaffold.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its structure and predicted properties, along with a plausible synthetic strategy. The lack of extensive experimental data highlights a clear opportunity for further research. The synthesis and thorough characterization of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles. The information presented herein serves as a foundational resource to stimulate and guide future investigations into this promising chemical entity.

References

Potential Therapeutic Applications for 6-Fluoro-8-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in the realm of drug discovery.[1] Its rigid structure provides a versatile framework for the introduction of various functional groups, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties.[1] This has led to the development of a multitude of clinically significant drugs with a broad range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial agents.[2]

The strategic incorporation of a fluorine atom at the 6-position of the quinoline core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[3] This modification is known to significantly enhance antibacterial potency by improving cellular penetration and the inhibition of key bacterial enzymes.[3][4] Concurrently, while less extensively studied, the substitution at the 8-position of the quinoline ring has also been shown to modulate biological activity. This technical guide focuses on the therapeutic potential of a specific, under-investigated derivative: 6-Fluoro-8-methylquinoline . By leveraging the known structure-activity relationships of related compounds, we will explore its plausible synthesis, hypothesize its mechanisms of action, and provide detailed experimental workflows for the evaluation of its potential as a novel antimicrobial and anticancer agent.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1150271-14-9ChemScene
Molecular Formula C₁₀H₈FNChemScene
Molecular Weight 161.18 g/mol ChemScene
Appearance (Predicted) Off-white to yellow solidN/A
Solubility (Predicted) Soluble in organic solvents like DMSO and methanolN/A

Synthesis of this compound: A Plausible Approach

Hypothetical Synthesis Protocol: Skraup Reaction

The Skraup reaction involves the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[6]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine 4-fluoro-2-methylaniline (1 equivalent), glycerol (3-4 equivalents), and a suitable oxidizing agent such as nitrobenzene or arsenic acid.

  • With vigorous stirring, cautiously add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 120°C.

Step 2: Cyclization

  • After the addition of sulfuric acid is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction should be monitored for the formation of the quinoline product.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • The crude this compound can be isolated by steam distillation or solvent extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-fluoro-2-methylaniline 4-fluoro-2-methylaniline Mixing and Heating Mixing and Heating 4-fluoro-2-methylaniline->Mixing and Heating Glycerol Glycerol Glycerol->Mixing and Heating Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing and Heating Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing and Heating Neutralization Neutralization Mixing and Heating->Neutralization Isolation Isolation Neutralization->Isolation Purification Purification Isolation->Purification Product Product Purification->Product This compound

Caption: Hypothetical Skraup synthesis workflow for this compound.

Potential Therapeutic Application 1: Antimicrobial Activity

The presence of a fluorine atom at the 6-position strongly suggests that this compound may possess significant antibacterial properties, akin to the fluoroquinolone antibiotics.[4]

Hypothesized Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][8] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[4] It is highly probable that this compound shares this mechanism of action.

G This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Hypothesized antimicrobial mechanism of action for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The broth microdilution method is a standard and widely used technique for determining MIC values.[9]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

    • Include a positive control (bacterial inoculum without the compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

Potential Therapeutic Application 2: Anticancer Activity

Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through diverse mechanisms.[2][11] The structural features of this compound warrant its investigation as a potential anticancer agent.

Hypothesized Mechanism of Action

The anticancer activity of quinoline derivatives can be attributed to several mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[2][12] Given that some fluoroquinolones have shown topoisomerase II inhibitory activity in cancer cells, it is plausible that this compound could act as a topoisomerase poison, leading to DNA damage and subsequent apoptosis.[11][12]

G This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothesized anticancer mechanism of action for this compound.

Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%).

    • Include a vehicle control (cells treated with the same concentration of DMSO without the compound).

    • Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol 2: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for identifying key markers of apoptosis, such as cleaved caspases and PARP.[15][16]

Materials:

  • Protein lysates from cells treated with this compound

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Protein Extraction and Quantification:

    • Harvest cells after treatment with this compound and lyse them to extract total protein.

    • Quantify the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3).

    • Wash the membrane and then incubate it with an appropriate HRP-conjugated secondary antibody.[15]

  • Detection:

    • Add an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[15] The presence and intensity of bands corresponding to cleaved apoptosis markers will indicate the induction of apoptosis by this compound.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, a thorough analysis of its structural analogs strongly suggests its potential as a novel therapeutic agent. The well-established role of the 6-fluoroquinoline scaffold in antimicrobial and anticancer activity provides a solid rationale for its investigation. The hypothetical synthesis and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to explore the therapeutic applications of this promising compound. Future studies should focus on the efficient synthesis of this compound and a comprehensive evaluation of its biological activities, including in vivo efficacy and safety profiling. Such research could pave the way for the development of a new generation of quinoline-based therapeutics.

References

Pharmacological profile of fluorinated quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Fluorinated Quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities[1]. The strategic incorporation of fluorine atoms into this scaffold has proven to be a transformative approach in drug design, significantly enhancing pharmacological properties such as metabolic stability, target affinity, and bioavailability[2]. This guide provides a comprehensive technical overview of the pharmacological profile of fluorinated quinoline derivatives. We will delve into their primary mechanisms of action, explore critical structure-activity relationships (SAR), and detail their applications across key therapeutic areas, including their roles as antibacterial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental frameworks to support the rational design and evaluation of this promising class of compounds.

The Strategic Role of Fluorine in Quinoline-Based Drug Design

The introduction of fluorine into a drug candidate is not a trivial substitution but a deliberate strategy to modulate its physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic size (bioisostere of hydrogen), and the strength of the carbon-fluorine bond—are leveraged to overcome common drug development hurdles[3][4].

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the compound's half-life and improve its overall pharmacokinetic profile[5].

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can create favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity[2][5].

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier[2]. This is a critical factor for drugs targeting the central nervous system or intracellular pathogens.

Antibacterial Activity: The Fluoroquinolone Legacy

The most well-known class of fluorinated quinoline derivatives is the fluoroquinolone antibiotics. These broad-spectrum antibacterial agents have been pivotal in treating a wide range of bacterial infections[6][7].

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by directly inhibiting bacterial DNA synthesis[8]. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[9][10]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The process involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break, leading to the accumulation of double-strand DNA breaks, which blocks the progression of the DNA replication fork and ultimately triggers cell death[8][9].

Notably, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited[9][11]. Newer generation fluoroquinolones often exhibit potent activity against both enzymes in both bacterial types[11].

MOA_Fluoroquinolone cluster_bacterium Bacterial Cell cluster_targets Enzyme Targets FQ Fluorinated Quinoline (e.g., Ciprofloxacin) Gyrase DNA Gyrase (Primary in Gram-) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Primary in Gram+) FQ->TopoIV Inhibits Complex Ternary Complex (FQ + Enzyme + DNA) FQ->Complex ReplicationFork DNA Replication Fork DSB Double-Strand Breaks ReplicationFork->DSB Leads to DNA Bacterial DNA DNA->ReplicationFork Undergoes replication DNA->Complex Gyrase->DNA Act on Gyrase->Complex Forms TopoIV->DNA Act on TopoIV->Complex Forms Complex->ReplicationFork Blocks Death Bacterial Cell Death DSB->Death Induces

Caption: Mechanism of action for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The antibacterial potency and spectrum of fluoroquinolones are heavily influenced by substitutions on the core quinolone ring[12].

  • N1 Position: Substitution is essential for antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, often confers high potency.

  • C6 Position: The presence of a fluorine atom is a defining feature. It significantly enhances DNA gyrase binding and cell penetration, broadening the spectrum of activity[2].

  • C7 Position: Substitutions with cyclic amines like piperazine or pyrrolidine rings are crucial for antibacterial potency and pharmacokinetic properties. These groups influence the spectrum of activity, including efficacy against atypical pathogens and gram-positive bacteria.

  • C8 Position: A methoxy group (as in moxifloxacin) or a halogen can enhance activity and reduce phototoxicity.

Mechanisms of Resistance

The clinical utility of fluoroquinolones is threatened by the rise of bacterial resistance. The primary mechanisms include:

  • Target Modification: Point mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug to its target enzymes[8][].

  • Reduced Accumulation: Overexpression of multidrug efflux pumps actively transports fluoroquinolones out of the bacterial cell, lowering the intracellular concentration below the effective level[8][9].

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the target enzymes) or genes encoding drug-modifying enzymes, can confer low-level resistance[8][10].

Anticancer Activity: A New Frontier

Beyond their antibacterial effects, fluorinated quinoline derivatives have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer[7][14][15].

Mechanisms of Action: Targeting Cancer-Specific Pathways

Unlike the focused antibacterial mechanism, the anticancer activity of fluorinated quinolines is diverse, often involving the inhibition of key signaling proteins that drive tumor growth, proliferation, and survival.

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases critical for cancer progression.

    • c-Met Kinase: Certain 4-(2-fluorophenoxy)quinoline derivatives have shown strong inhibitory activity against c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in many cancers.[16] Some compounds exhibit IC50 values in the single-digit nanomolar range.[16]

    • VEGFR/EGFR: Other derivatives target Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), key drivers of angiogenesis and cell proliferation[5][17]. Several FDA-approved quinoline-based kinase inhibitors, such as Lenvatinib and Bosutinib, validate this therapeutic strategy[1][14].

  • Induction of Apoptosis and ROS: Some fluorinated quinolines can induce programmed cell death (apoptosis) in cancer cells. This can be triggered by activating p53/Bax-dependent pathways or by inducing the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage[14][18].

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity is highly dependent on the specific substitution patterns on the quinoline scaffold.

  • Fluorine Substitution: The position and number of fluorine atoms are critical. For example, in a study on triple-negative breast cancer (TNBC) cells, a meta,para-disubstituted fluorine pattern on a phenyl ring attached to the quinoline showed improved potency compared to other substitutions[5].

  • Side Chains: The nature of side chains at positions like C4 and C7 significantly impacts activity. An amino side chain at the C4 position and a bulky alkoxy group at the C7 position were found to be beneficial for the antiproliferative activity of certain derivatives[18].

  • Ester and Carboxamide Moieties: The presence of specific functional groups, such as an ester or a 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety, can be essential for activity[5][16]. For instance, hydrolysis of a critical ester group in one series of compounds led to a complete loss of activity against TNBC cells[5][14].

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative fluorinated quinoline derivatives against various human cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
21c 4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydroquinoline-3-carboxamideHT-29 (Colon)0.01[16]
21c 4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydroquinoline-3-carboxamideMKN-45 (Gastric)0.02[16]
6a Quinoline with meta-fluoro substitutionMDA-MB-468 (TNBC)~5.0[5][14]
6b Quinoline with para-fluoro substitutionMDA-MB-468 (TNBC)~5.0[5][14]
6d Quinoline with meta,para-difluoro substitutionMDA-MB-468 (TNBC)2.5[5][14]
6f Quinoline with ortho,meta,para-trifluoro substitutionMDA-MB-468 (TNBC)2.5[5][14]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHCT116 (Colorectal)< 1.0[18]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineA549 (Lung)< 1.0[18]

Experimental Protocols for Pharmacological Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel fluorinated quinoline derivatives must follow robust, self-validating experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a standardized method for assessing the effect of a compound on the metabolic activity and proliferation of cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compound (Fluorinated Quinoline Derivative), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Workflow_MTT_Assay start Start step1 1. Cell Seeding (5,000 cells/well in 96-well plate) start->step1 step2 2. 24h Incubation (Allow cell attachment) step1->step2 step3 3. Compound Treatment (Serial dilutions of FQ derivative) step2->step3 step4 4. 48-72h Incubation (Drug exposure) step3->step4 step5 5. Add MTT Reagent (Incubate for 3-4h) step4->step5 step6 6. Formazan Crystal Formation (In viable cells) step5->step6 step7 7. Solubilize Crystals (Add 150µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Data Analysis (Calculate % Viability vs. Control) step8->step9 end Determine IC50 Value step9->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

Pharmacokinetics and Toxicity Profile

While fluorination can improve metabolic stability, it is not a guarantee against metabolism or toxicity[4]. The C-F bond, though strong, can be cleaved in vivo, potentially releasing fluoride ions. High doses of fluoride can be toxic, leading to conditions like skeletal fluorosis[4]. Furthermore, the metabolism of certain fluorinated compounds can sometimes generate toxic byproducts, such as fluoroacetic acid[4].

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is a critical first step in early-stage drug discovery to predict the pharmacokinetic and toxicity properties of novel derivatives[5][19]. Studies on some 4-(2-fluorophenoxy) quinoline derivatives found their toxicity profiles to be adequate, with predicted Lowest Observed Adverse Effect Levels (LOAELs) suggesting a safe therapeutic window[19]. However, these predictions must always be validated through rigorous in vitro and in vivo toxicological studies.

Challenges and Future Perspectives

The development of fluorinated quinoline derivatives faces several challenges, including overcoming drug resistance (in both antibacterial and anticancer contexts) and optimizing selectivity to minimize off-target toxicity.

The future of this field lies in the rational design of next-generation compounds. This involves:

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action[15].

  • Targeted Delivery: Developing strategies to deliver these potent compounds specifically to cancer cells or infected tissues, thereby increasing efficacy and reducing systemic toxicity.

  • Exploring New Targets: Expanding the investigation of fluorinated quinolines against other therapeutic targets, such as viral proteases, parasites, or inflammatory mediators[6][7][20].

The versatility of the fluorinated quinoline scaffold, combined with an ever-deepening understanding of its structure-activity relationships, ensures that it will remain a highly valuable and productive area of research in the quest for novel therapeutics.

References

The Enduring Scaffold: A Technical Guide to Substituted Quinolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of substituted quinolines, offering a comprehensive resource for researchers engaged in drug discovery and development. We will navigate through the synthetic intricacies of quinoline construction, delve into the nuanced structure-activity relationships that govern their biological effects, and elucidate the molecular mechanisms that underpin their therapeutic potential. This guide is designed to be a practical and scientifically rigorous companion, empowering researchers to rationally design and synthesize novel quinoline-based therapeutics.

Introduction: The Privileged Quinoline Core

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug design.[2] This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products, synthetic drugs, and agrochemicals.[3] The unique electronic properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules contribute to its promiscuous yet often potent bioactivity.[4] Functionalization at various positions of the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive template for the development of drugs targeting a wide array of diseases, including cancer, microbial infections, and malaria.[1][5] This guide will provide a detailed examination of the key aspects of quinoline chemistry and pharmacology that are essential for the modern drug discovery professional.

Synthetic Strategies for Assembling the Quinoline Scaffold

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of a rich portfolio of synthetic methodologies.[6] These methods range from classical named reactions to modern, highly efficient catalytic processes. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability and sustainability.

Classical Named Reactions: The Foundation of Quinoline Synthesis

Several venerable named reactions form the bedrock of quinoline synthesis, each offering a distinct approach to constructing the bicyclic core.

  • Skraup and Doebner-von Miller Reactions: These are among the oldest and most well-known methods for quinoline synthesis.[7][8] The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9] The Doebner-von Miller reaction is a more versatile modification that utilizes α,β-unsaturated aldehydes or ketones, often generated in situ from the aldol condensation of two carbonyl compounds.[8][10] While robust, these reactions often require harsh conditions and can suffer from a lack of regioselectivity.

  • Friedländer Synthesis: This highly versatile and widely used method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[11][12] The reaction is typically catalyzed by acids or bases and offers a more direct and often milder route to a diverse range of substituted quinolines.[1][13]

    Experimental Protocol: A Generalized Friedländer Synthesis [1][11]

    • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol, toluene).

    • Catalyst Addition: Add the catalyst (e.g., a few drops of concentrated HCl for acid catalysis, or a base like potassium hydroxide).

    • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a saturated solution of sodium bicarbonate.

    • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. The initial step is the formation of a β-amino-α,β-unsaturated ketone, which then undergoes cyclization and dehydration to yield the quinoline.

Modern Synthetic Methodologies: Efficiency and Diversity

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the quinoline scaffold, often with improved yields, milder reaction conditions, and greater functional group tolerance.

  • Multicomponent Reactions (MCRs): MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot to form the final product, incorporating most of the atoms from the starting materials.[14] The Povarov reaction is a prominent example, involving the [4+2] cycloaddition of an aniline, an aldehyde, and an alkene to generate tetrahydroquinolines, which can then be oxidized to quinolines.[15][16][17] This approach allows for the rapid generation of molecular diversity.[18]

  • Transition-Metal-Catalyzed Reactions: Catalysis by transition metals such as palladium, copper, and ruthenium has enabled novel and efficient routes to substituted quinolines.[6] These methods often proceed via C-H activation, cross-coupling reactions, and cyclization cascades, offering high levels of regioselectivity and functional group compatibility.

  • Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction times and improve yields in many classical quinoline syntheses, including the Friedländer and Skraup reactions.[1] These non-conventional energy sources offer a greener and more efficient alternative to traditional heating methods.

Diagram: Synthetic Workflow for Substituted Quinolines

G cluster_start Starting Materials cluster_synthesis Synthetic Methodologies cluster_product Product cluster_application Applications Aniline Aniline Derivatives Friedlander Friedländer Synthesis Aniline->Friedlander Skraup Skraup/Doebner-von Miller Aniline->Skraup Povarov Povarov Reaction (MCR) Aniline->Povarov Metal Transition-Metal Catalysis Aniline->Metal Carbonyl Carbonyl Compounds (Ketones, Aldehydes, Esters) Carbonyl->Friedlander Carbonyl->Skraup Carbonyl->Povarov Carbonyl->Metal Quinoline Substituted Quinoline Scaffold Friedlander->Quinoline Skraup->Quinoline Povarov->Quinoline Metal->Quinoline Anticancer Anticancer Agents Quinoline->Anticancer Antimicrobial Antimicrobial Agents Quinoline->Antimicrobial Antimalarial Antimalarial Agents Quinoline->Antimalarial

Caption: A generalized workflow for the synthesis and application of substituted quinolines.

Biological Activities and Structure-Activity Relationships (SAR)

Substituted quinolines exhibit a remarkable diversity of biological activities, a testament to their ability to interact with a wide range of biological targets. Understanding the structure-activity relationships (SAR) is paramount for the rational design of potent and selective quinoline-based drugs.

Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, intercalation into DNA, and induction of apoptosis.[2][6]

Table 1: Anticancer Activity of Representative Substituted Quinolines

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesHeLa (Cervical Cancer)8.3[19]
2-ArylquinolinesPC3 (Prostate Cancer)31.37[19]
7-Alkoxy-4-aminoquinolinesHT-29 (Colon Cancer)6.58[20]
2-Phenylquinolin-4-aminesHT-29 (Colon Cancer)8.12[21][22]
Quinoline-Chalcone HybridsVariousVaries[23]

SAR Insights for Anticancer Activity:

  • Substitution at C2 and C4: The introduction of aryl or amino groups at the C2 and C4 positions is a common strategy for enhancing anticancer potency.[19][21]

  • Substitution at C7: The presence of alkoxy groups at the C7 position has been shown to be beneficial for antiproliferative activity.[20]

  • Hybrid Molecules: The conjugation of the quinoline core with other pharmacophores, such as chalcones, has led to the development of hybrid molecules with potent anticancer activities.[23]

Antimicrobial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are a prime example of the successful application of the quinoline scaffold in combating infectious diseases. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Table 2: Antimicrobial Activity of Representative Substituted Quinolines

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-onesMRSA0.75[24]
Quinoline-2-onesVRE0.75[24]
Phenyl-substituted QuinolinesMRSA1.5[25]
Quinoline-based HybridsS. aureus2.0[26]
Quinoline DerivativesE. coli3.125 (nmol/mL)[27]

SAR Insights for Antimicrobial Activity:

  • Fluorine Substitution: The introduction of a fluorine atom at the C6 position is a key structural feature of many potent fluoroquinolone antibiotics.

  • Substituents at C7: The nature of the substituent at the C7 position, often a piperazine or a similar heterocyclic ring, significantly influences the antibacterial spectrum and potency.

  • Hybridization: Combining the quinoline scaffold with other antimicrobial motifs can lead to compounds with enhanced activity against resistant strains.[26]

Antimalarial Activity

The quinoline ring is the cornerstone of several crucial antimalarial drugs, including quinine, chloroquine, and mefloquine.[11] These drugs primarily target the erythrocytic stage of the malaria parasite, Plasmodium falciparum.

Table 3: Antimalarial Activity of Representative Substituted Quinolines

Compound ClassP. falciparum StrainIC50 (µg/mL)Reference
Dihydropyrimidine-Quinoline HybridsChloroquine-sensitive0.014[5]
4-Aminoquinoline-Pyrimidine HybridsChloroquine-resistant< 1 µM[28]
2,3,8-Trisubstituted QuinolinesNF540.022 µM[29]
Haloalkyl-QuinolonesChloroquine-sensitive & resistant0.0012 - 0.03 µM[30]

SAR Insights for Antimalarial Activity:

  • 4-Aminoquinoline Core: The 4-aminoquinoline scaffold is essential for the activity of chloroquine and its analogues. The basic side chain at the 4-position is crucial for drug accumulation in the acidic food vacuole of the parasite.

  • 7-Chloro Substituent: The presence of a chlorine atom at the C7 position is a hallmark of many potent 4-aminoquinoline antimalarials.

  • Modifications to Combat Resistance: The development of resistance to existing antimalarials has spurred the synthesis of novel quinoline derivatives with modified side chains and hybrid structures to overcome these challenges.[28]

Mechanisms of Action: Unraveling the Molecular Interactions

The therapeutic effects of substituted quinolines are a consequence of their interactions with specific molecular targets within cells. Elucidating these mechanisms is crucial for understanding their efficacy and for the development of next-generation drugs with improved target selectivity and reduced side effects.

Anticancer Mechanisms
  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of various protein kinases that are aberrantly activated in cancer cells. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular signaling kinases such as those in the PI3K/Akt/mTOR pathway.[2][31] By blocking the activity of these kinases, quinoline-based drugs can inhibit cancer cell proliferation, survival, and angiogenesis.

Diagram: Quinoline Derivative Inhibiting the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Caption: A simplified diagram of a quinoline derivative inhibiting the PI3K/Akt/mTOR pathway.

  • DNA Damage and Apoptosis Induction: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription.[6][31] This interference with DNA integrity can trigger cell cycle arrest and induce apoptosis (programmed cell death).[6][32]

Antimicrobial Mechanisms

As previously mentioned, the primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes and lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Antimalarial Mechanisms

The prevailing mechanism of action for quinoline antimalarials like chloroquine involves their accumulation in the acidic food vacuole of the parasite.[11] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies the heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystals, leading to the buildup of toxic heme and subsequent parasite death.[33]

Experimental Protocols for Biological Evaluation

The preclinical evaluation of novel substituted quinolines requires a battery of robust and reproducible in vitro assays to determine their biological activity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][34][35]

Experimental Protocol: MTT Assay [34]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[36][37][38]

Experimental Protocol: Broth Microdilution MIC Assay [37][39]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted quinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Antimalarial Activity: In Vitro Anti-plasmodial Assay

The in vitro anti-plasmodial activity of substituted quinolines is typically assessed by measuring the inhibition of P. falciparum growth in red blood cells.[14]

Experimental Protocol: SYBR Green I-based Fluorescence Assay [14][40]

  • Parasite Culture: Culture P. falciparum in human red blood cells in a suitable culture medium.

  • Compound Addition: Add serial dilutions of the substituted quinoline compound to a 96-well plate containing the parasite culture.

  • Incubation: Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by comparing the fluorescence of treated wells to that of untreated controls.

Conclusion and Future Perspectives

The substituted quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with a diverse range of biological activities, ensures its enduring relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent quinoline derivatives through a deeper understanding of their interactions with biological targets. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation quinoline-based drugs. Furthermore, the exploration of novel hybrid molecules and the investigation of quinolines as probes for chemical biology will continue to expand the therapeutic potential of this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key aspects of substituted quinoline chemistry and biology, with the aim of equipping researchers with the knowledge and tools necessary to contribute to this exciting and impactful field.

References

A Technical Guide to the Hypothesized Mechanism of Action of 6-Fluoro-8-methylquinoline as a KRAS Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a member of the small GTPase family and a critical regulator of intracellular signaling pathways responsible for cell growth, differentiation, and survival.[1] Somatic mutations in KRAS are found in approximately 25% of all human cancers, making it one of the most frequently mutated oncogenes.[1] The development of effective KRAS inhibitors has been a long-standing challenge in oncology. This technical guide presents a hypothesized mechanism of action for 6-fluoro-8-methylquinoline, a novel quinoline derivative, as a potential inhibitor of mutant KRAS. Drawing upon evidence from patent literature and the established pharmacology of related quinoline-based compounds, we propose a framework for its action and provide detailed experimental protocols to rigorously test this hypothesis.

Introduction: The Challenge of Targeting KRAS and the Emergence of Quinolines

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at codons 12, 13, and 61, lock KRAS in a constitutively active state, leading to uncontrolled downstream signaling and malignant transformation.[1] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition seemingly impossible, earning it the moniker of being "undruggable."

Recent breakthroughs, however, have led to the development of covalent inhibitors that specifically target a cysteine residue in the KRAS G12C mutant. This has opened the door for a new class of targeted therapies. Within this landscape, quinoline-based scaffolds have emerged as promising pharmacophores for developing novel KRAS inhibitors.[1][2] Patent filings have identified a series of quinoline compounds, including this compound, as potential KRAS inhibitors for the treatment of cancer.[1]

This guide will delineate the hypothesized mechanism by which this compound exerts its anti-cancer effects, focusing on its potential as a direct KRAS inhibitor. We will also explore the broader context of fluoroquinolone bioactivity, which includes anticancer properties potentially mediated through interference with DNA replication.[3]

Core Hypothesis: Covalent Inhibition of Mutant KRAS and Downstream Pathway Suppression

We hypothesize that this compound acts as a covalent inhibitor of mutant KRAS, likely targeting the KRAS G12C variant. This hypothesis is predicated on the established mechanism of other quinazoline-based KRAS G12C inhibitors.[4][5] The proposed mechanism involves the formation of a covalent bond with the mutant cysteine residue, which locks the protein in an inactive state and prevents it from engaging with downstream effectors.

The anticipated consequences of this direct inhibition are the suppression of key downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation, and their constitutive activation is a hallmark of KRAS-driven cancers.

The following diagram illustrates the hypothesized signaling pathway and the proposed point of intervention for this compound.

KRAS_Signaling_Pathway cluster_kras RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS (Active) GTP-bound KRAS_GDP->KRAS_GTP Activation KRAS_GTP->KRAS_GDP Inactivation (GTP Hydrolysis) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SixFluoro This compound SixFluoro->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized KRAS signaling pathway and the inhibitory point of this compound.

Experimental Validation: A Step-by-Step Approach

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.

In Vitro Biochemical Assays: Direct Target Engagement

The initial step is to determine if this compound directly interacts with and inhibits the activity of mutant KRAS protein.

3.1.1. KRAS G12D/G12V Exchange Assay

  • Principle: This assay measures the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein. A reduction in the fluorescent signal indicates inhibition.

  • Protocol:

    • Recombinant KRAS G12D or G12V protein is incubated with a fluorescent GTP analog (e.g., BODIPY-GTP) and a guanine nucleotide exchange factor (GEF), such as SOS1.

    • This compound is added at various concentrations.

    • The fluorescence polarization or FRET signal is measured over time.

    • The IC50 value, the concentration of the compound that inhibits 50% of the exchange activity, is calculated.

3.1.2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction, including the dissociation constant (KD).

  • Protocol:

    • A solution of recombinant KRAS G12C protein is placed in the sample cell of the ITC instrument.

    • A solution of this compound is titrated into the sample cell in small aliquots.

    • The heat released or absorbed upon each injection is measured.

    • The data is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.

Cell-Based Assays: Cellular Potency and Pathway Modulation

Once direct target engagement is confirmed, the next step is to assess the compound's activity in a cellular context.

3.2.1. Cell Viability Assays

  • Principle: These assays determine the effect of the compound on the proliferation and survival of cancer cell lines harboring KRAS mutations.

  • Protocol (MTT Assay):

    • Seed KRAS mutant cancer cell lines (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C]) in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Cell Line KRAS Mutation Tissue of Origin
NCI-H358G12CNon-Small Cell Lung Cancer
MIA PaCa-2G12CPancreatic Cancer
A549G12SLung Adenocarcinoma
HCT116G13DColorectal Cancer

3.2.2. Western Blot Analysis of Downstream Signaling

  • Principle: This technique is used to measure the levels of key proteins in the KRAS downstream signaling pathways, specifically their phosphorylation status, which is indicative of their activation.

  • Protocol:

    • Treat KRAS mutant cells with this compound at various concentrations for a defined period (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total ERK (p-ERK, t-ERK) and AKT (p-AKT, t-AKT).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • A decrease in the ratio of p-ERK/t-ERK and p-AKT/t-AKT would support the hypothesis.

Target Engagement in a Cellular System

3.3.1. KRAS-GTP Pulldown Assay

  • Principle: This assay specifically isolates the active, GTP-bound form of KRAS from cell lysates, allowing for the quantification of the direct inhibitory effect of the compound on KRAS activation.

  • Protocol:

    • Treat KRAS mutant cells with this compound.

    • Lyse the cells under conditions that preserve the GTP-bound state of RAS proteins.

    • Incubate the lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS, immobilized on glutathione-agarose beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze the amount of KRAS by western blotting.

    • A reduction in the amount of pulled-down KRAS would indicate a decrease in the active form of the protein.

The following diagram illustrates the experimental workflow for validating the mechanism of action.

Experimental_Workflow cluster_biochem cluster_cell cluster_target Hypothesis Hypothesis: This compound is a covalent KRAS G12C inhibitor Biochemical Phase 1: Biochemical Assays Hypothesis->Biochemical CellBased Phase 2: Cell-Based Assays Biochemical->CellBased ExchangeAssay KRAS Exchange Assay (IC50) Biochemical->ExchangeAssay ITC Isothermal Titration Calorimetry (KD) Biochemical->ITC TargetEngagement Phase 3: Cellular Target Engagement CellBased->TargetEngagement Viability Cell Viability (GI50) CellBased->Viability Western Western Blot (p-ERK, p-AKT) CellBased->Western Validation Mechanism Validated TargetEngagement->Validation Pulldown KRAS-GTP Pulldown TargetEngagement->Pulldown

Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.

Conclusion and Future Directions

The hypothesis that this compound acts as a covalent inhibitor of mutant KRAS provides a solid foundation for further investigation. The experimental framework outlined in this guide offers a comprehensive and rigorous approach to validating this proposed mechanism of action. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a targeted therapy for KRAS-driven cancers.

Future research should also explore the potential for this compound to overcome resistance mechanisms that have been observed with other KRAS inhibitors. Furthermore, combination studies with other targeted agents or immunotherapies could reveal synergistic effects and provide new avenues for treating these challenging malignancies. The diverse biological activities of quinoline derivatives also warrant investigation into other potential off-target effects that could contribute to the overall pharmacological profile of this compound.[6][7][8]

References

Introduction: Navigating the Data Gap with the Precautionary Principle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Fluoro-8-methylquinoline

This compound is a halogenated heterocyclic compound utilized in medicinal chemistry and drug development as a building block for more complex molecules.[1] While its structure is of significant interest to researchers, it is crucial to recognize that this compound, like many novel research chemicals, lacks comprehensive toxicological and safety data. The Material Safety Data Sheets (MSDS) available from suppliers often state "no data available" for critical hazard classifications such as acute toxicity, carcinogenicity, and mutagenicity.[2]

This guide, therefore, is built upon the precautionary principle . In the absence of complete data, we must handle this compound as a substance of unknown but potentially significant toxicity. This approach involves implementing stringent safety protocols based on an analysis of its chemical structure and the known hazards of related compounds, such as quinoline and other fluoro- and methyl-substituted quinolines. Studies on analogous compounds have indicated that the quinoline ring system can exhibit genotoxic and carcinogenic properties, with substitutions influencing this activity.[3][4][5] For instance, research has shown that 6-fluoroquinoline is capable of inducing unscheduled DNA synthesis (UDS), a marker of genotoxicity.[3][4] Consequently, all handling procedures must be designed to minimize or eliminate any potential for exposure.

Section 1: Compound Profile and Hazard Summary

A clear understanding of the basic physical and chemical properties is the foundation of a robust safety assessment. The table below summarizes the key identifiers and available data for this compound. The numerous "Not Available" entries underscore the necessity for a cautious approach.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1150271-14-9[2]
Molecular Formula C₁₀H₈FN[2]
Molecular Weight 161.18 g/mol [2]
Appearance Solid (form may vary)
Purity Typically ≥98% for research grades
Acute Toxicity No data available[2]
Skin Corrosion/Irritation No data available; assume irritant[2]
Serious Eye Damage/Irritation No data available; assume irritant[2]
Carcinogenicity No data available[2]
Mutagenicity No data available; handle as potential mutagen based on related structures[3][4]N/A
Solubility No data available; likely soluble in organic solvents[2]
Storage Store at 4°C, tightly closed in a dry, cool, and well-ventilated place[2]N/A

Section 2: Comprehensive Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is mandatory. This involves a combination of engineering controls, administrative policies, and personal protective equipment (PPE) to create a self-validating system of safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a verified face velocity (typically 80-120 fpm). This prevents the inhalation of any fine powders or aerosols.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures an adequate number of air changes per hour, preventing the accumulation of vapors or dust in the general workspace.[6]

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly labeled and easy to decontaminate.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] When there is a risk of splashes, a full-face shield should be worn in addition to goggles.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2] It is critical to double-check the glove manufacturer's specifications for compatibility and breakthrough time. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor and particulate cartridges would be necessary.[8][9]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is paramount for ensuring reproducible science and operator safety.

SOP 1: Weighing and Solution Preparation
  • Preparation: Don all required PPE (safety goggles, face shield, lab coat, chemically resistant gloves). Ensure the chemical fume hood is operational.

  • Area Demarcation: Place a disposable, absorbent bench liner in the designated area of the fume hood to contain any minor spills.

  • Weighing: Use an analytical balance located inside the fume hood or a containment enclosure. If weighing outside the hood, use a tared, sealed container to transport the compound to the hood for transfer.

  • Transfer: Carefully transfer the weighed solid into a suitable vessel for dissolution. Use anti-static tools if the powder is fine and prone to aerosolization.

  • Dissolution: Add the solvent slowly to the vessel, keeping the container opening away from your breathing zone. Cap the vessel securely before mixing or sonicating.

  • Cleanup: Carefully wipe down the balance, spatula, and surrounding work area with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth and bench liner as hazardous waste.

SOP 2: Accidental Spill Response
  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment hood, evacuate the lab and notify the institutional safety officer.

  • Containment (for small spills inside a hood): If the spill is minor and fully contained within the fume hood, you may proceed with cleanup if you are trained to do so.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves.

  • Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10] Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Section 4: Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]

Section 5: Waste Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including disposable labware, gloves, bench liners, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Protocol: The waste must be disposed of through the institution's official hazardous waste management program.[10] Do not discharge any amount of this chemical into drains or the general trash.[2]

  • Equipment Decontamination: Non-disposable equipment, such as glassware, should be decontaminated by rinsing with a suitable solvent (which must be collected as hazardous waste) followed by a thorough wash with soap and water.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for safely handling this compound, emphasizing the precautionary approach required for compounds with incomplete safety data.

Safe_Handling_Workflow Safe Handling Workflow for this compound receiving Receiving & Inventory Log compound into chemical inventory. Verify container integrity. risk_assessment Risk Assessment Review available SDS and literature. Note data gaps (toxicity, etc.). Assume high hazard (Precautionary Principle). receiving->risk_assessment Proceed to controls Select Controls Engineering Controls Fume Hood Ventilation Designated Area PPE Goggles & Face Shield Nitrile Gloves Lab Coat risk_assessment->controls Based on assessment handling Handling Protocols Weighing & Transfer Inside fume hood Use disposable liner Solution Prep Add solvent slowly Cap container controls->handling Implement before spill Spill / Emergency Minor Spill (in hood) Use spill kit Decontaminate Major Spill / Exposure Evacuate & Alert Follow First Aid handling->spill Potential Event disposal Waste Disposal Segregate all contaminated materials. Use labeled, sealed container. Contact EHS for pickup. handling->disposal Generates waste for spill->disposal Generates waste for

References

An In-depth Technical Guide to 6-Fluoro-8-methylquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the research chemical 6-Fluoro-8-methylquinoline, designed for researchers, scientists, and professionals in drug development. The document delves into the synthesis, spectroscopic characterization, and predicted reactivity of this fluorinated quinoline derivative. Furthermore, it explores potential research applications, drawing parallels with the well-established biological activities of the broader fluoroquinolone class of compounds. This guide aims to equip researchers with the foundational knowledge and practical insights required to effectively incorporate this compound into their research endeavors. We will explore a plausible synthetic route, detail expected analytical signatures, and propose experimental workflows to investigate its potential as a bioactive agent.

Introduction to this compound

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6-position and a methyl group at the 8-position on the quinoline ring is anticipated to significantly influence its electronic properties, chemical reactivity, and biological activity.[1] The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the quinoline ring system, while the methyl group introduces steric and electronic effects that can modulate molecular interactions.[1]

Quinoline and its derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[4] Consequently, this compound presents itself as a promising scaffold for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1150271-14-9--INVALID-LINK--[5]
Molecular Formula C₁₀H₈FN--INVALID-LINK--[5]
Molecular Weight 161.18 g/mol --INVALID-LINK--[5]
Purity ≥98%--INVALID-LINK--[5]
Storage 4°C--INVALID-LINK--[5]

Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedlander syntheses.[6][7] For the specific synthesis of this compound, a modified Skraup synthesis starting from 4-fluoro-2-methylaniline is a plausible and efficient route. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[8][9]

Proposed Synthetic Pathway: Modified Skraup Synthesis

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative. Subsequent cyclization and oxidation yield the final quinoline product.

Figure 1: Proposed Synthesis of this compound 4-fluoro-2-methylaniline 4-fluoro-2-methylaniline Reaction Skraup Synthesis 4-fluoro-2-methylaniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene H2SO4_Nitrobenzene->Reaction This compound This compound Reaction->this compound

Caption: Proposed Synthesis of this compound.

Detailed Experimental Protocol

Caution: Skraup reactions can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.[10][11]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-fluoro-2-methylaniline (1.0 eq).

  • Addition of Reagents: To the aniline, add glycerol (3.0 eq) and nitrobenzene (1.2 eq) as the oxidizing agent.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 120°C.

  • Heating: After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature and then pour it cautiously onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom at the 6-position will cause splitting of the adjacent proton signals (H-5 and H-7).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.8 - 8.9ddJ = 4.3, 1.7
H-37.3 - 7.4ddJ = 8.3, 4.3
H-48.0 - 8.1dJ = 8.3
H-57.5 - 7.6ddJ = 9.0, 2.5 (from F)
H-77.4 - 7.5ddJ = 9.0 (from F), 2.5
-CH₃2.5 - 2.6s-

Note: Predicted values are based on known spectra of 6-methylquinoline and other fluoroquinolines.[12][13]

Predicted ¹³C NMR Spectrum

The carbon NMR will show 10 distinct signals. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant.

Predicted Infrared (IR) Spectrum

The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline core, and a strong C-F stretching band.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
C=C and C=N Stretch1500 - 1650
C-F Stretch1100 - 1250
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 161.18, corresponding to the molecular weight of the compound.[14]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient quinoline ring and the electronic effects of the fluoro and methyl substituents.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, reactions such as nitration or halogenation are expected to occur primarily at the 5- and 7-positions of the carbocyclic ring. The fluorine at C-6 will further deactivate the ring but will direct incoming electrophiles to the ortho and para positions (C-5 and C-7).

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 6-position is not expected to be readily displaced by nucleophiles under standard conditions. However, in cases of highly activated quinoline systems or under harsh reaction conditions, nucleophilic aromatic substitution might be possible.[15]

  • Reactions at the Methyl Group: The methyl group at the 8-position can undergo reactions typical of benzylic positions, such as oxidation or halogenation under radical conditions. It has also been shown that the C-H bonds of 8-methylquinoline can be activated by transition metal catalysts for C-C bond formation.[16]

Potential Research Applications and Experimental Workflows

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial and anticancer agents.[17][18][19] These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][17] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[19]

Investigation of Antibacterial Activity

Figure 2: Workflow for Antibacterial Activity Screening A This compound Synthesis & Purification C Select Gram-positive & Gram-negative bacteria A->C B Minimum Inhibitory Concentration (MIC) Assay D Minimum Bactericidal Concentration (MBC) Assay B->D F Cytotoxicity Assay (e.g., against human cell lines) B->F C->B E Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) D->E

Caption: Workflow for Antibacterial Activity Screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Investigation of Anticancer Activity

Figure 3: Workflow for Anticancer Activity Screening A This compound Synthesis & Purification C Select cancer cell lines (e.g., MCF-7, HeLa) A->C B Cell Viability Assay (e.g., MTT Assay) D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (e.g., by Flow Cytometry) B->E C->B F Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) D->F

Caption: Workflow for Anticancer Activity Screening.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Safety and Handling

While a specific, detailed toxicology report for this compound is not publicly available, it should be handled with the standard precautions for a research chemical.[20] It is advisable to consult the Safety Data Sheet (SDS) before use.[20][21] General safety measures include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a research chemical with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods, and its structure can be confirmed using standard spectroscopic techniques. The presence of the fluoro and methyl substituents on the quinoline core provides a unique electronic and steric profile that may lead to novel biological activities. The proposed experimental workflows offer a starting point for the investigation of its potential as an antibacterial or anticancer agent. As with any research chemical, proper safety protocols must be followed during its handling and use.

References

Methodological & Application

Topic: Characterizing the Antimicrobial Potential of 6-Fluoro-8-methylquinoline Using In Vitro Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive framework for the initial antimicrobial characterization of 6-Fluoro-8-methylquinoline, a synthetic quinoline derivative. We present detailed, field-proven protocols for determining its inhibitory activity against clinically relevant bacteria and assessing its cytotoxic profile against mammalian cells. The methodologies described herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility. This guide is intended for researchers in microbiology, drug discovery, and pharmacology, offering step-by-step instructions for primary screening assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion for qualitative susceptibility, and a lactate dehydrogenase (LDH) release assay for in vitro cytotoxicity.

Introduction: The Scientific Rationale

The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for their broad-spectrum activity and favorable pharmacokinetic properties.[1][2] Their primary mechanism of action involves the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair; their inhibition by quinolones introduces catastrophic double-stranded DNA breaks, leading to rapid cell death.[4][6]

This compound belongs to this promising chemical class. Its structure, featuring a fluorinated quinoline core, is analogous to clinically successful fluoroquinolone antibiotics.[1] The fluorine atom at the 6-position is a common feature in many potent fluoroquinolones, often enhancing their antibacterial activity.[6] Therefore, a logical and compelling hypothesis is that this compound possesses antimicrobial properties worthy of investigation.

The objective of this guide is to provide a robust, multi-faceted screening workflow. This process is not merely about identifying activity but about quantifying it and contextualizing it within a safety framework. A successful antimicrobial candidate must not only be potent against pathogenic microbes but also exhibit minimal toxicity to host cells.[7][8] This dual assessment is fundamental to early-stage drug discovery and is the central focus of the protocols detailed below.[9][10]

Foundational Screening Workflow: A Three-Pillar Approach

The initial evaluation of a novel compound like this compound relies on a tiered screening cascade. This approach maximizes efficiency by using a high-throughput quantitative assay first, followed by a qualitative confirmation, and finally, a critical safety assessment.

G cluster_0 Phase 1: Quantitative Potency cluster_1 Phase 2: Qualitative Confirmation cluster_2 Phase 3: In Vitro Safety cluster_3 Phase 4: Data Synthesis MIC Broth Microdilution Assay (Determine MIC) Disk Agar Disk Diffusion Assay (Confirm Activity) MIC->Disk Active Compounds SI Calculate Selectivity Index (SI) (SI = CC50 / MIC) MIC->SI Cyto Mammalian Cytotoxicity Assay (Determine CC50) Disk->Cyto Confirmed Hits Cyto->SI G cluster_0 Preparation cluster_1 Plate Setup cluster_2 Execution cluster_3 Analysis A Prepare Compound Stock (10 mg/mL) E Perform 2-Fold Serial Dilution of Compound A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum (to 1x10^6 CFU/mL) B->C F Inoculate Plate with Bacterial Suspension C->F D Add Broth to 96-Well Plate D->E E->F G Incubate at 35°C for 16-20 hours F->G H Visually Inspect & Read MIC G->H G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Compound Disks (e.g., 20 µg/disk) D Apply Disks to Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Create Bacterial Lawn) B->C C->D E Incubate at 35°C for 16-18 hours D->E F Measure Zone of Inhibition (mm) E->F G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Seed Mammalian Cells in 96-Well Plate B Incubate 24h for Cell Adhesion A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-48 hours C->D E Collect Supernatant D->E F Perform LDH Assay (Measure Absorbance) E->F G Calculate % Cytotoxicity and Determine CC50 F->G

References

Application Notes and Protocols for the In Vitro Evaluation of 6-Fluoro-8-methylquinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as promising candidates for anticancer drug development due to their diverse mechanisms of action.[3][4][5] These mechanisms often include the induction of apoptosis (programmed cell death), modulation of the cell cycle, and interference with critical signaling pathways that drive tumor growth and proliferation.[1][3][5]

6-Fluoro-8-methylquinoline is a novel quinoline derivative with potential as an anticancer agent. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions with biological targets.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the initial in vitro testing of this compound in various cancer cell lines. These protocols are designed to be a self-validating system, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.

Experimental Workflow for In Vitro Characterization

A systematic, multi-tiered approach is recommended to efficiently evaluate the anticancer potential of this compound. This workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Stock Solution in DMSO) B Selection of Cancer Cell Line Panel A->B C Cytotoxicity Screening (MTT/MTS Assay) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Cell Proliferation Assay (BrdU/Ki67) D->G H Western Blotting for Key Signaling Proteins E->H F->H G->H I Further Mechanistic Studies H->I

Caption: A tiered experimental workflow for the in vitro evaluation of this compound.

Phase 1: Preliminary Cytotoxicity Screening

The initial objective is to determine the cytotoxic potential of this compound across a panel of diverse cancer cell lines. This will establish the compound's potency and selectivity.

Recommended Cancer Cell Lines

A panel of well-characterized human cancer cell lines from different tissue origins is recommended for the initial screening. This diversity will help to identify if the compound has broad-spectrum activity or is specific to certain cancer types.

Cell LineTissue of OriginJustification
MCF-7 Breast AdenocarcinomaA commonly used, well-characterized cell line, often sensitive to quinoline derivatives.[7][8]
A549 Lung CarcinomaRepresents a common and aggressive form of cancer.
HCT116 Colorectal CarcinomaA well-established model for gastrointestinal cancers.[9]
PC-3 Prostate CarcinomaA representative cell line for hormone-refractory prostate cancer.
K562 Chronic Myeloid LeukemiaA suspension cell line to assess activity against hematological malignancies.[8]
Protocol 1: Cell Culture and Maintenance

Rationale: Maintaining healthy, exponentially growing cell cultures is critical for obtaining reproducible results. The choice of medium and supplements is tailored to the specific needs of each cell line.

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[7]

Protocol 2: MTT/MTS Cytotoxicity Assay

Rationale: The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Drug Treatment: Treat the cells with the various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT/MTS Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization (for MTT only): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][12]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[7]

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a table to allow for easy comparison of the compound's potency across different cell lines.

Cell LineTissue of OriginThis compound IC50 (µM) [Example Data]Doxorubicin (Positive Control) IC50 (µM) [Example Data]
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549 Lung Carcinoma25.4 ± 3.21.5 ± 0.2
HCT116 Colorectal Carcinoma18.2 ± 2.11.1 ± 0.1
PC-3 Prostate Carcinoma32.7 ± 4.52.8 ± 0.3
K562 Chronic Myeloid Leukemia9.5 ± 1.20.6 ± 0.09

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Phase 2: Mechanistic Investigations

Once the IC50 values are established, the next phase focuses on elucidating the mechanism by which this compound induces cell death.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis.[7] The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the cells using a flow cytometer.[7]

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Rationale: Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.[3] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[16][17]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[14]

Protocol 5: Cell Proliferation Assay (BrdU or Ki67 Staining)

Rationale: To confirm that the compound inhibits cell proliferation, specific markers can be used. BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[18][19] Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0).[20][21][22]

  • Cell Treatment and Labeling (for BrdU): Treat cells with this compound. Two hours before the end of the treatment period, add BrdU to the culture medium.

  • Fixation and Permeabilization: Harvest and fix the cells. Permeabilize the cells to allow antibody access to the nucleus.

  • Staining:

    • For BrdU: Treat with DNase to expose the incorporated BrdU, then stain with a fluorescently labeled anti-BrdU antibody.[18]

    • For Ki67: Stain with a fluorescently labeled anti-Ki67 antibody.[18]

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

Phase 3: Potential Signaling Pathway Analysis

Quinoline derivatives are known to interfere with various signaling pathways crucial for cancer cell survival and proliferation.[3][4] A plausible mechanism for this compound could be the inhibition of a key kinase pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Quinoline This compound Akt Akt Quinoline->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential mechanism of action: inhibition of the PI3K/Akt signaling pathway.

Further investigation using techniques like Western blotting would be necessary to confirm the effect of this compound on specific proteins within such a pathway.

Conclusion and Future Directions

These application notes and protocols provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The proposed workflow will generate essential data on its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on cell proliferation. Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways affected by this novel compound, paving the way for its preclinical development.

References

6-Fluoro-8-methylquinoline: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline nucleus is a cornerstone in the architecture of therapeutic agents, celebrated for its rigid, bicyclic framework that serves as a versatile template for drug design.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tactic in modern medicinal chemistry. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[1] This guide focuses on a particularly promising, yet under-documented building block: 6-fluoro-8-methylquinoline . We will delve into its synthesis, key physicochemical properties, and its application as a foundational element in the development of novel therapeutic agents, providing detailed protocols and insights for researchers in drug discovery.

Physicochemical Properties and Characterization

A comprehensive understanding of a building block's physicochemical properties is paramount for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1150271-14-9[2]
Molecular Formula C₁₀H₈FN[2]
Molecular Weight 161.18 g/mol [2]
Appearance Expected to be a solid-
Purity ≥98% (Commercially available)[2]
Storage 4°C-

While extensive, publicly available spectroscopic data for this compound is limited, the following represents expected and analogous data crucial for its characterization.

Spectroscopic Data (Predicted and Analogous):

  • ¹H NMR: Proton NMR is essential for confirming the substitution pattern. The spectrum is expected to show distinct aromatic protons with couplings characteristic of the quinoline ring system, along with a singlet for the methyl group.

  • ¹³C NMR: Carbon NMR will reveal the number of unique carbon environments, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 161.18, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline core, and a C-F stretching band.

Synthesis of this compound: A Detailed Protocol

The Skraup synthesis, a classic and robust method for quinoline formation, is the most plausible and adaptable method for preparing this compound from the readily available precursor, 4-fluoro-2-methylaniline.[3]

Reaction Scheme:

Skraup Synthesis start 4-Fluoro-2-methylaniline reagents + Glycerol + H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene) start->reagents Skraup Reaction product This compound reagents->product

Caption: Proposed Skraup synthesis of this compound.

Step-by-Step Experimental Protocol:

Materials:

  • 4-Fluoro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Preparation of the Starting Aniline: If not commercially available, 4-fluoro-2-methylaniline can be synthesized from 5-fluoro-2-nitrotoluene by reduction, for example, using palladium on carbon (Pd/C) and hydrogen gas.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Reactants: To the cooled sulfuric acid-glycerol mixture, slowly add 4-fluoro-2-methylaniline through the dropping funnel with vigorous stirring. If the reaction is known to be vigorous, add a small amount of ferrous sulfate as a moderator.[5]

  • Initiation of Reaction: Add the oxidizing agent, such as nitrobenzene, to the mixture.

  • Heating and Reflux: Gently heat the reaction mixture. The reaction is often exothermic and may proceed vigorously.[5] Once the initial exotherm subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the cyclization.

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of ice-water.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the crude product.

  • Extraction: Extract the crude this compound with a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Application in Medicinal Chemistry: A Building Block for Bioactive Molecules

The true value of this compound lies in its potential as a scaffold for the synthesis of more complex molecules with therapeutic promise. The presence of the fluorine and methyl groups provides specific electronic and steric properties that can be exploited in drug design.

Derivatization Strategies and Potential Biological Activities:

The this compound core can be derivatized at various positions to generate a library of novel compounds for biological screening.

Derivatization Strategies cluster_derivatives Potential Derivatives cluster_activities Potential Biological Activities start This compound amino Aminoquinolines (e.g., at C2, C4) start->amino Derivatization carboxy Quinoline Carboxylic Acids (e.g., at C2, C3, C4) start->carboxy Derivatization sulfonamide Quinoline Sulfonamides start->sulfonamide Derivatization heterocyclic Coupling with other Heterocycles start->heterocyclic Derivatization anticancer Anticancer amino->anticancer antibacterial Antibacterial carboxy->antibacterial antifungal Antifungal sulfonamide->antifungal antiviral Antiviral heterocyclic->antiviral

Caption: Potential derivatization pathways and associated biological activities.

Protocol for Derivatization: Synthesis of a Hypothetical 2-Amino-6-fluoro-8-methylquinoline Derivative

This protocol outlines a general approach for introducing an amino group at the 2-position, a common strategy for generating bioactive quinoline derivatives.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Ammonia source (e.g., ammonium hydroxide, ammonium carbonate)

  • Appropriate solvents (e.g., dichloromethane, dioxane)

Procedure:

  • N-Oxidation: Dissolve this compound in a suitable solvent like dichloromethane. Add m-CPBA portion-wise at 0 °C and then stir at room temperature until the reaction is complete (monitored by TLC).

  • Chlorination: After work-up to isolate the N-oxide, treat it with phosphorus oxychloride (POCl₃) at reflux to yield 2-chloro-6-fluoro-8-methylquinoline.

  • Amination: React the 2-chloro derivative with an ammonia source in a sealed tube or under pressure at elevated temperatures to introduce the amino group at the 2-position.

  • Purification: Purify the final product by column chromatography or recrystallization.

Anticipated Biological Activities:

Based on extensive research on analogous quinoline structures, derivatives of this compound are hypothesized to exhibit a range of biological activities:

  • Anticancer Activity: Many fluorinated quinolines have demonstrated potent anticancer properties by targeting various cellular pathways, including kinase and topoisomerase inhibition.[1][6] The 6-fluoro and 8-methyl substitutions on the quinoline ring can influence the binding affinity and selectivity for specific cancer-related targets.

  • Antibacterial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of this scaffold.[7] Derivatives of this compound could be explored for their efficacy against a panel of Gram-positive and Gram-negative bacteria. The combination of a 6-amino and 8-methyl substitution has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[8]

  • Antifungal and Antiviral Potential: The quinoline core is also present in compounds with antifungal and antiviral properties.[1] Novel derivatives of this compound warrant screening for these activities.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic fluorination and methylation provide a unique starting point for the synthesis of diverse libraries of novel compounds. The provided synthetic protocol, based on the well-established Skraup reaction, offers a reliable method for its preparation. Further exploration of the derivatization of this scaffold holds significant promise for the discovery of new therapeutic agents with potential applications in oncology, infectious diseases, and beyond. The continued investigation into the structure-activity relationships of this compound derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: The Strategic Application of Fluorinated Quinolines in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are central nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies, most notably cancer.[1] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved therapeutic agents, including several potent kinase inhibitors.[2][3] The strategic incorporation of fluorine atoms into this scaffold significantly enhances key physicochemical and pharmacological properties, such as metabolic stability, target binding affinity, and membrane permeability.[2][4] This guide provides a comprehensive overview of the rationale, mechanism, and practical application of fluorinated quinolines in modern kinase inhibitor discovery. We present detailed, field-proven protocols for the synthesis, in vitro screening, and in vivo evaluation of these compounds, designed for researchers, medicinal chemists, and drug development professionals.

Foundational Principles: Why Fluorinated Quinolines?

The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. The challenge lies in achieving both high potency and exquisite selectivity for the target kinase to minimize off-target effects.[5] The fluorinated quinoline scaffold offers a robust solution by combining the inherent "druggability" of the quinoline nucleus with the unique modulatory effects of fluorine.[3][4]

The Quinoline Scaffold: A Privileged Framework

The quinoline nucleus is a bicyclic aromatic heterocycle that serves as an excellent foundational structure for several reasons:

  • Structural Rigidity: Its planar structure reduces conformational flexibility, often leading to higher-affinity binding with the target protein.

  • Versatile Substitution: The quinoline ring can be readily functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[6]

  • Proven Clinical Success: Numerous quinoline-based molecules have received FDA approval as kinase inhibitors (e.g., Lenvatinib, Cabozantinib), validating the scaffold's clinical utility.[3]

The Role of Fluorine: A Strategic Enhancement

The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's properties.[4] This is not merely an isomorphic replacement for hydrogen but a strategic tool to overcome common drug development hurdles.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[4]

  • Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity and potency.[4]

  • Modulation of pKa and Lipophilicity: Strategic fluorination can alter the basicity (pKa) of nearby nitrogen atoms in the quinoline ring, which can influence solubility and cell permeability. It also subtly modifies lipophilicity (logP), a critical parameter for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The vast majority of quinoline-based inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase.[7] This site is composed of a hinge region, a hydrophobic pocket, and a ribose-binding pocket.

The quinoline core typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. Substituents at various positions on the ring then extend into adjacent hydrophobic and solvent-exposed regions to confer potency and selectivity.

cluster_0 Kinase Domain cluster_1 Fluorinated Quinoline Inhibitor ATP_Site ATP Binding Site Hinge Hinge Region ATP_Site->Hinge H-Bonding Hydrophobic_Pocket Hydrophobic Pocket ATP_Site->Hydrophobic_Pocket Solvent_Front Solvent Front Quinoline_Core Quinoline Core Quinoline_Core->Hinge Forms H-Bonds Fluorine_Atoms Fluorine Atoms (F) Quinoline_Core->Fluorine_Atoms Side_Chains Side Chains (R) Quinoline_Core->Side_Chains Fluorine_Atoms->ATP_Site Enhances Binding Affinity Side_Chains->Hydrophobic_Pocket Hydrophobic Interactions cluster_workflow Fluorinated Quinoline Inhibitor Development Workflow Synthesis 1. Synthesis & Library Generation HTS 2. In Vitro Kinase Assay (IC50) Synthesis->HTS Screening SAR 3. SAR & Lead Optimization HTS->SAR Identify Hits SAR->Synthesis Iterative Design Cellular 4. Cellular Assays (Target Engagement) SAR->Cellular Test Leads ADME 5. In Vitro ADME/Tox Cellular->ADME Validate Potency Invivo 6. In Vivo Efficacy (Xenograft Model) ADME->Invivo Select Candidate Preclinical 7. Preclinical Candidate Invivo->Preclinical

References

Application Note: The 6-Fluoro-8-methylquinoline Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Strategic functionalization of this scaffold is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. This guide introduces 6-fluoro-8-methylquinoline as a promising, yet underexplored, starting point for structure-activity relationship (SAR) studies. We provide a comprehensive overview of its synthetic rationale, detailed protocols for its synthesis and subsequent biological evaluation, and a framework for interpreting SAR data to guide the development of novel therapeutic candidates.

Introduction: The Quinoline Scaffold and the Rationale for this compound

Quinoline, a fused heterocyclic system of benzene and pyridine, is a structural motif found in a wide array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The development of potent therapeutic agents often relies on systematic SAR studies, where modifications to a core structure are correlated with changes in biological activity to identify key structural features required for efficacy and selectivity.[3][4]

The this compound scaffold is a particularly compelling starting point for an SAR campaign for several strategic reasons:

  • Fluorine Substitution (Position 6): The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[5] Its high electronegativity and small size can profoundly influence a molecule's properties by altering its electronic distribution, pKa, and metabolic stability. Fluorine can also participate in favorable hydrogen bonding and dipole-dipole interactions with biological targets, often enhancing binding affinity.[5]

  • Methyl Substitution (Position 8): The methyl group provides a steric handle that can be used to probe the topology of a target's binding pocket. Its presence can influence the molecule's conformation and lipophilicity, which are critical for cell permeability and target engagement. Modifications at this position can provide valuable insights into the spatial constraints of the active site.

  • Versatile Core: The quinoline ring itself offers multiple positions for further functionalization, allowing for a broad exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide will provide the foundational protocols to synthesize this compound and use it as a launchpad for a comprehensive SAR investigation.

Synthesis Protocol: this compound via Skraup Synthesis

The Skraup synthesis is a classic, robust method for constructing the quinoline ring system from an aromatic amine and glycerol under strongly acidic and oxidizing conditions.[6][7] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the amine, cyclization, and finally oxidation to yield the aromatic quinoline.[8]

Proposed Reaction Scheme:

Caption: Skraup synthesis of this compound.

Materials:

  • 4-Fluoro-2-methylaniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (serves as both solvent and oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (to moderate the reaction)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

Detailed Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 4-fluoro-2-methylaniline (0.1 mol). The flask should be placed in an ice-water bath to manage the initial exothermic reaction.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.3 mol) through the dropping funnel. Maintain the temperature below 20°C during the addition.

  • Addition of Reagents: To the resulting aniline sulfate mixture, add ferrous sulfate heptahydrate (2 g) to control the reaction's vigor.[8] Subsequently, add anhydrous glycerol (0.25 mol) followed by nitrobenzene (0.12 mol).

  • Heating and Reflux: Heat the mixture gently in a heating mantle. The reaction is highly exothermic and will begin to boil. Once boiling commences, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[7] Once the initial exothermic phase subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker containing 1 L of water, with constant stirring. Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step must be performed in a fume hood with caution due to the heat generated.

  • Workup - Extraction: Transfer the alkaline mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 150 mL). The quinoline product and unreacted nitrobenzene will move into the organic layer.

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to separate the this compound from any remaining nitrobenzene and byproducts.

Application in Structure-Activity Relationship (SAR) Studies

Once synthesized, this compound serves as the parent compound for generating a library of analogs. The goal is to systematically probe how structural changes affect a chosen biological activity, such as anticancer or antimicrobial efficacy.

Workflow for SAR Exploration:

SAR_Workflow Scaffold Scaffold Identification (this compound) Synthesis Analog Synthesis (Systematic Modifications) Scaffold->Synthesis Screening Biological Screening (e.g., MTT, MIC assays) Synthesis->Screening Data Data Analysis (Generate SAR Table) Screening->Data Interpretation Interpretation (Identify Key Moieties) Data->Interpretation Optimization Lead Optimization (Design Next-Gen Analogs) Interpretation->Optimization Optimization->Synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies.

Hypothetical SAR Data Table:

The following table illustrates how data from an SAR study could be organized. Assume the compounds were tested for cytotoxicity against the A549 lung cancer cell line.

Compound IDR¹ (Position 8)R² (Position 6)Other ModificationsIC₅₀ (µM)Notes
1 (Parent) -CH₃-FNone15.2Baseline activity.
2 -CH₂CH₃-FNone25.8Increased bulk at R¹ decreases activity, suggesting a tight binding pocket.
3 -H-FNone45.1Removal of methyl group significantly reduces potency; likely involved in hydrophobic interaction.
4 -CF₃-FNone8.9Electron-withdrawing group at R¹ enhances activity.
5 -CH₃-ClNone18.9Replacing fluorine with chlorine has minimal effect.
6 -CH₃-HNone33.4Removal of halogen at R² reduces potency, indicating its role in binding or electronics.
7 -CH₃-F3-Amino group2.1Addition of a hydrogen bond donor at position 3 dramatically increases potency.[9]

Protocols for Biological Evaluation

Protocol 1: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

Detailed Experimental Protocol:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[12]

  • Compound Treatment: Prepare serial dilutions of your quinoline derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of your test compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light. Viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potential Mechanism of Action:

Many quinoline-based anticancer agents induce programmed cell death (apoptosis). A simplified pathway is shown below.

Apoptosis_Pathway Compound Quinoline Derivative Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Detailed Experimental Protocol:

  • Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.

  • Compound Dilution: Add 50 µL of your highest concentration stock solution (in MHB) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB so that when 50 µL is added to the wells, the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of this diluted bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Controls: Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[13][14]

Conclusion

The this compound scaffold represents a fertile starting point for the discovery of novel therapeutic agents. Its synthesis is achievable through well-established methods like the Skraup reaction. By creating a focused library of analogs and evaluating them in relevant biological assays, researchers can systematically build a structure-activity relationship. This iterative process of synthesis, testing, and data analysis is fundamental to modern drug discovery and can unlock the therapeutic potential hidden within this promising chemical scaffold.

References

Application Notes & Protocols: Utilizing 6-Fluoro-8-methylquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Fluoro-8-methylquinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including anticancer, antibacterial, and antimalarial agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. The this compound motif is of particular interest to drug development professionals. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, improve binding affinity through potential hydrogen bonding or dipole interactions, and modulate the basicity of the quinoline nitrogen.[3][4] Concurrently, the 8-methyl group provides a steric and electronic handle that can influence molecular conformation and target engagement.

This guide provides an in-depth exploration of how to leverage this compound as a core building block in the synthesis of complex molecular architectures. We will move beyond simple derivatization to illustrate a strategic, multi-step approach, beginning with the installation of a versatile reactive handle and proceeding through powerful palladium-catalyzed cross-coupling reactions to construct scaffolds relevant to contemporary drug discovery, particularly in the realm of kinase inhibitors.

Part 1: Strategic Functionalization for Cross-Coupling Reactions

To unlock the full synthetic potential of this compound, it is often necessary to introduce a functional group amenable to modern cross-coupling methodologies. While the C-F bond can be activated under specific conditions, a more reliable and versatile strategy involves the regioselective installation of a bromine or iodine atom, which serves as a highly efficient "handle" for palladium-catalyzed reactions. The electron-donating nature of the methyl group and the directing effects of the quinoline nitrogen typically guide electrophilic aromatic substitution to the C5 and C7 positions.

Protocol 1: Regioselective Bromination at the C5 Position

This protocol describes the synthesis of 5-Bromo-6-fluoro-8-methylquinoline, a key intermediate for subsequent cross-coupling reactions. The choice of N-Bromosuccinimide (NBS) in a non-polar solvent allows for a controlled, regioselective bromination.

Experimental Rationale:

  • Reagent: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

  • Solvent: Dichloromethane (DCM) is an inert solvent that facilitates the reaction without participating in side reactions.

  • Temperature: Performing the reaction at room temperature provides a balance between reaction rate and selectivity, minimizing the formation of di-brominated byproducts.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M), add N-Bromosuccinimide (1.1 equiv.) in one portion.

  • Stir the reaction mixture vigorously at room temperature (20-25°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-6-fluoro-8-methylquinoline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 6-Fluoro-8- methylquinoline in DCM B Add N-Bromosuccinimide (NBS) A->B C Stir at Room Temp (4-6 hours) B->C D Monitor by TLC/LC-MS C->D E Quench with aq. Na₂S₂O₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I 5-Bromo-6-fluoro- 8-methylquinoline H->I Isolate Pure Product

Figure 1: Experimental workflow for the regioselective bromination of this compound.

Part 2: Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[5] It is indispensable in drug discovery for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[6][7] This protocol details the coupling of our key intermediate, 5-Bromo-6-fluoro-8-methylquinoline, with a generic arylboronic acid.

Catalytic Cycle and Mechanistic Considerations

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.[10][11]

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-6-fluoro-8-methylquinoline

Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for transmetalation. An aqueous solution is used to facilitate base activity and boronic acid solubility.

  • Solvent System: A mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrate and the inorganic base.[6]

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine 5-Bromo-6-fluoro-8-methylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 0.1 M) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 8-16 hours).[12]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl-6-fluoro-8-methylquinoline.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001080-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O (4:1)901675-85
44-Formylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100888-96
(Note: Yields are hypothetical based on typical outcomes for similar Suzuki-Miyaura couplings and require experimental validation.)

Part 3: Application in C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, providing access to anilines, N-aryl heterocycles, and related structures that are ubiquitous in pharmaceuticals.[13][14] This reaction is particularly crucial for modifying scaffolds to improve solubility, modulate basicity for target engagement, or install vectors for further functionalization.[15]

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-6-fluoro-8-methylquinoline

Experimental Rationale:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky, electron-rich bisphosphine ligand) is highly effective for coupling aryl bromides with a wide range of primary and secondary amines. The wide bite angle of Xantphos facilitates the crucial reductive elimination step.[15]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido intermediate.[16]

  • Solvent: Anhydrous, degassed toluene is a standard high-boiling solvent for this transformation.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add 5-Bromo-6-fluoro-8-methylquinoline (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[15]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite® to remove palladium black.

  • Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield the desired 5-amino-6-fluoro-8-methylquinoline derivative.

G cluster_prep Inert Atmosphere Prep cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Charge Schlenk tube with: - Pd₂(dba)₃ - Xantphos - NaOtBu B Add 5-Bromo-6-fluoro- 8-methylquinoline & Amine A->B C Add Anhydrous Toluene B->C D Heat at 110 °C (12-24h) C->D E Monitor by LC-MS D->E F Cool & Quench E->F G Filter through Celite® F->G H Extract & Concentrate G->H I Column Chromatography H->I J 5-Amino-6-fluoro- 8-methylquinoline Derivative I->J Isolate Product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination of the brominated quinoline intermediate.

Part 4: Application in Medicinal Chemistry - A Scaffold for Kinase Inhibitors

The functionalized this compound derivatives synthesized via the protocols above are valuable scaffolds for targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][17] For example, the 5-aryl substituted quinoline can serve as a core that mimics the adenine region of ATP, while the amino group installed at the 5-position can be further elaborated to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibits

References

Application Notes & Protocols: Practical Applications of Substituted Quinolines in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Modern Materials

Quinoline, a bicyclic heterocyclic aromatic compound, has emerged as a highly versatile scaffold in materials science.[1] Its rigid, planar structure, combined with tunable electronic properties through substitution, makes it an excellent candidate for a wide range of applications.[2] Quinoline derivatives are integral to the development of organic light-emitting diodes (OLEDs), chemical sensors, solar cells, and corrosion inhibitors. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the use of substituted quinolines.

Organic Light-Emitting Diodes (OLEDs): Illuminating the Potential of Quinoline Derivatives

Substituted quinolines are foundational materials in OLED technology, serving various roles within the device architecture, including as electron-transporting materials, host materials, and emissive materials themselves.[2][3] Their excellent electron transport properties and optoelectronic characteristics are critical to the performance of OLEDs.[3]

Key Roles of Quinoline Derivatives in OLEDs
  • Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the quinoline core facilitates efficient electron injection and transport.[2]

  • Host Materials: In phosphorescent and fluorescent OLEDs, quinoline derivatives can serve as a stable matrix for the emissive dopant, enabling efficient energy transfer.[2]

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and are used as the primary light-emitting component.[2][4] By modifying the substituents on the quinoline ring, the emission color and quantum yield can be precisely tuned.[2]

Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of an OLED using a solution-based spin-coating technique for the emissive layer.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as the hole transport layer (HTL)

  • A quinoline-based emissive material (e.g., a custom-synthesized derivative) dissolved in a suitable organic solvent

  • An electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • High-vacuum thermal evaporation system

  • Glovebox

Experimental Workflow:

Caption: A generalized workflow for the fabrication of a solution-processed OLED.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Spin-coat a solution of the quinoline-based emissive material onto the HTL.

    • Anneal the substrate to form a uniform film.

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit the ETL (e.g., TPBi) at a rate of 1-2 Å/s.[2]

    • Deposit a thin layer of LiF (1 nm) as an electron-injection material.[2]

    • Deposit the aluminum cathode (100 nm).

  • Encapsulation and Characterization:

    • Encapsulate the device in a glovebox to protect it from moisture and oxygen.

    • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum.

Expected Performance of Quinoline-Based OLEDs

The performance of OLEDs utilizing quinoline derivatives can vary significantly based on the specific molecular structure and device architecture. The following table provides hypothetical data for a generic quinoline derivative used as a host for a green phosphorescent emitter.[2]

ParameterValue
Turn-on Voltage (V)3.5
Max. Luminance (cd/m²)15,000
Current Efficiency (cd/A)45
External Quantum Eff. (%)18
CIE Coordinates (x, y)(0.30, 0.61)

Chemical Sensors: Fluorescent Detection with Quinoline Probes

The fluorescence of many quinoline derivatives is sensitive to their local environment, making them excellent candidates for fluorescent chemosensors for detecting metal ions, pH, and other analytes.[1][5][6]

Sensing Mechanism

Quinoline-based sensors often operate through mechanisms such as:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the molecule, leading to an increase in fluorescence.[5]

  • Photoinduced Electron Transfer (PET): Analyte binding can inhibit PET, "turning on" the fluorescence.[5]

  • Internal Charge Transfer (ICT): The interaction with an analyte can alter the electronic distribution, causing a shift in the emission wavelength.[5]

Protocol: Synthesis of a Quinoline-Based Fluorescent Sensor for Fe³⁺

This protocol describes the synthesis of a novel quinoline-based fluorescent sensor for the detection of Fe³⁺ ions.[7]

Materials:

  • 8-hydroxyquinoline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetonitrile

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

Synthesis Procedure:

  • Dissolve 8-hydroxyquinoline and anhydrous potassium carbonate in acetonitrile and stir for 30 minutes at room temperature.[7]

  • Add ethyl bromoacetate to the mixture and continue stirring for 6 hours.[7]

  • Extract the product with dichloromethane and deionized water.[7]

  • Dry the organic phase with anhydrous magnesium sulfate.[7]

  • Purify the crude product by column chromatography.[7]

Fluorescence Sensing Application

The synthesized sensor can be used for the selective and sensitive detection of Fe³⁺. In a typical experiment, the addition of Fe³⁺ to a solution of the sensor results in a significant quenching of its fluorescence.[7][8] The detection limit for Fe³⁺ can be as low as 8.67 x 10⁻⁵ M.[7]

Sensing Workflow:

Caption: A simplified workflow for fluorescent sensing of Fe³⁺ using a quinoline-based probe.

Solar Cells: Quinoline Derivatives in Photovoltaics

Quinoline derivatives are gaining popularity in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and perovskite solar cells.[9][10][11] Their tunable absorption spectra and energy levels make them suitable as sensitizers or additives.[9][10][11]

Role in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, quinoline-based dyes can act as photosensitizers, absorbing light and injecting electrons into a semiconductor like TiO₂.[12] They offer good thermal stability and can be engineered to have strong absorption in the visible spectrum.[12]

Application in Perovskite Solar Cells

Quinoline can be used as an additive in perovskite precursor solutions to improve film quality and reduce defect density.[13] This leads to enhanced power conversion efficiency and stability of the solar cells.[13]

Corrosion Inhibition: Protecting Metals with Quinoline Compounds

Quinoline and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments.[14][15][16]

Mechanism of Corrosion Inhibition

The high electron density of the quinoline ring allows these molecules to adsorb onto the metal surface.[14][15][16] This forms a protective film that inhibits both anodic and cathodic corrosion reactions.[17] The presence of polar substituents like -OH, -NH₂, or -OCH₃ can further enhance their inhibitory effect.[14][15][16]

Conclusion

Substituted quinolines are a class of highly versatile compounds with significant applications in materials science. Their tunable photophysical and electronic properties allow for the rational design of materials for OLEDs, chemical sensors, solar cells, and corrosion protection. The protocols and information presented in this guide offer a foundation for researchers to further explore and innovate with this remarkable chemical scaffold.

References

6-Fluoro-8-methylquinoline: A Versatile Scaffold for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinoline Nucleus in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its rigid, aromatic structure provides an ideal framework for the strategic placement of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4]

The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy to enhance the pharmacological profile of a molecule.[2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity to target proteins, and membrane permeability.[5] The 6-fluoro-8-methylquinoline scaffold, in particular, presents a unique combination of a fluorinated quinoline core with a methyl group at the 8-position. This substitution pattern offers intriguing possibilities for developing novel therapeutic agents with enhanced efficacy and selectivity.

This technical guide provides a comprehensive overview of the synthetic strategies, potential therapeutic applications, and detailed experimental protocols for utilizing the this compound scaffold in drug discovery and development. While direct experimental data on this specific scaffold is limited in publicly available literature, this document extrapolates from the well-established chemistry and biological activities of closely related analogs to provide a foundational framework for researchers.

Synthetic Pathways to the this compound Core

The construction of the this compound core can be achieved through established synthetic methodologies for quinoline synthesis, most notably the Skraup-Doebner-von Miller reaction or related cyclization strategies. The choice of starting materials is crucial for the regioselective introduction of the fluoro and methyl substituents.

Proposed Synthetic Workflow

A plausible synthetic route to this compound is outlined below, commencing from a readily available substituted aniline.

G A 4-Fluoro-2-methylaniline B Skraup-Doebner-von Miller Reaction (e.g., with glycerol or crotonaldehyde) A->B Starting Material C This compound B->C Cyclization & Dehydrogenation

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol: Skraup Synthesis

The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[6] This protocol describes a general procedure that can be adapted for the synthesis of this compound from 4-fluoro-2-methylaniline.

Materials:

  • 4-Fluoro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic pentoxide (or other mild oxidizing agent)

  • Nitrobenzene (optional, as solvent and oxidizing agent)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 4-fluoro-2-methylaniline (1 equivalent).

  • Addition of Reagents: To the stirred aniline, add glycerol (3-4 equivalents). Slowly and carefully, add concentrated sulfuric acid (2-3 equivalents) dropwise through the dropping funnel. The addition should be performed in an ice bath to control the initial exothermic reaction.

  • Addition of Oxidizing Agent: Add a mild oxidizing agent such as arsenic pentoxide (1.5 equivalents).

  • Heating: Heat the reaction mixture cautiously to 120-130°C. The reaction is often vigorous and requires careful monitoring. Maintain this temperature for 3-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the solution is alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Potential Therapeutic Applications and Biological Evaluation

Based on the known biological activities of structurally related fluorinated quinolines, the this compound scaffold holds significant promise in several therapeutic areas.[2][7] The following sections outline potential applications and corresponding protocols for biological screening.

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents, with some compounds acting as kinase inhibitors, DNA intercalators, or inducers of apoptosis.[8][9] The this compound scaffold could serve as a basis for the development of novel cytotoxic agents.

Proposed Mechanism of Action for Anticancer Activity

G Scaffold This compound Derivative Target Target Protein (e.g., Kinase, Topoisomerase) Scaffold->Target Binding Pathway Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Inhibition Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Potential anticancer mechanism of this compound derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Compound ID R (Substituent) Hypothetical IC50 (µM) - MCF-7 Hypothetical IC50 (µM) - HCT116
FMQ-01 H> 50> 50
FMQ-02 4-Anilino12.59.8
FMQ-03 4-(3-chloroanilino)8.26.5
Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[11] The this compound scaffold could be explored for the development of new antimicrobial agents.

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL[12]

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct experimental data is currently limited, the well-documented biological activities of related fluorinated quinolines strongly suggest its potential in oncology and infectious diseases. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to begin exploring the therapeutic utility of this versatile scaffold. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays to unlock their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields.

I. Introduction to this compound Synthesis

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science.[1] this compound is a valuable scaffold in medicinal chemistry, and its efficient synthesis is crucial for further research and development. The primary routes to this and similar quinoline structures are classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses.[2] Each of these methods presents unique challenges, and this guide aims to provide practical solutions to overcome them.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and step-by-step solutions.

Issue 1: Extremely Vigorous and Uncontrollable Reaction (Skraup Synthesis)

Primary Cause: The Skraup synthesis, which utilizes glycerol and a strong acid like sulfuric acid, is notoriously exothermic.[3][4] This can lead to a runaway reaction, posing safety risks and leading to charring and reduced yields.

Solutions:

  • Use of a Moderator: The addition of a moderator can help to control the reaction's vigor.

    • Ferrous sulfate (FeSO₄): This is a commonly used and effective moderator that smooths out the exothermic process.[3][5]

    • Boric acid: Can also be employed to temper the reaction.[6]

  • Controlled Reagent Addition:

    • Combine the aniline (4-fluoro-2-methylaniline), glycerol, and ferrous sulfate in the reaction vessel.

    • Cool the mixture in an ice bath.

    • Add concentrated sulfuric acid dropwise with vigorous stirring, carefully monitoring the internal temperature.

  • Efficient Stirring: Ensure the stirring is efficient to dissipate heat and prevent the formation of localized hotspots.[3]

Issue 2: Low Yield Due to Tar Formation

Primary Cause: The harsh acidic and oxidizing conditions of many quinoline syntheses, particularly the Skraup reaction, can cause polymerization of the reactants and intermediates, resulting in the formation of tar.[3][7]

Solutions:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. Gentle heating should be used to initiate the reaction, and the exothermic phase must be carefully controlled.[3]

  • Moderator Addition: As with controlling the reaction vigor, ferrous sulfate can also help minimize charring and tar formation.[3]

  • Purification Strategy: The crude product is often a dark, tarry residue.[3]

    • Steam Distillation: This is an effective method to separate the volatile quinoline derivative from the non-volatile tar.[3]

    • Column Chromatography: After initial extraction, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can further purify the product.[8]

Issue 3: Formation of Polymeric Material in Doebner-von Miller Synthesis

Primary Cause: The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, which are prone to acid-catalyzed polymerization, leading to significant yield loss.[1]

Solutions:

  • Biphasic Reaction Medium: Sequestering the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in an organic phase can drastically reduce polymerization and increase the yield of the desired quinoline.[1]

  • Slow Addition of Reactants: Maintaining a low concentration of the carbonyl compound by adding it slowly to the reaction mixture disfavors self-condensation and polymerization.[3]

ParameterRecommended ConditionRationale
Reaction Vigor Add ferrous sulfate as a moderator.Controls the exothermic nature of the Skraup synthesis.[3][5]
Tar Formation Optimize temperature and use a moderator.Minimizes polymerization under harsh acidic conditions.[3]
Polymerization Use a biphasic solvent system.Sequesters the carbonyl compound, reducing self-condensation.[1]

III. Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for this compound?

The "best" route depends on the available starting materials and laboratory capabilities. The Combes synthesis is often a good choice for preparing 2,4-disubstituted quinolines and offers a degree of control over regioselectivity.[9] The Skraup synthesis is a classic and powerful method but requires careful control of the reaction conditions.[4] The Doebner-von Miller reaction is an alternative that can be effective, especially with modifications to control polymerization.[1][10]

Q2: How can I improve the regioselectivity of my quinoline synthesis?

In syntheses like the Combes reaction, the substitution pattern on both the aniline and the β-diketone can influence the final product's regiochemistry.[9]

  • Steric Hindrance: Bulky substituents on the β-diketone can direct the cyclization to the less sterically hindered position.[3]

  • Electronic Effects: Electron-donating or -withdrawing groups on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[3]

  • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can also alter the ratio of regioisomers formed.[3]

Q3: What are some "greener" alternatives for quinoline synthesis?

Researchers are increasingly exploring more environmentally friendly methods for quinoline synthesis. These include:

  • Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields.[1]

  • Use of ionic liquids: Can serve as both solvent and catalyst, often leading to cleaner reactions and easier product isolation.[1]

  • Solvent-free reactions: Minimizing or eliminating the use of volatile organic solvents is a key principle of green chemistry.[11]

IV. Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol provides a general framework. Optimization of temperature and reaction time may be necessary.

  • Condensation: In a round-bottom flask, combine 4-fluoro-2-methylaniline and acetylacetone (a β-diketone). Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid with continuous stirring.

  • Reaction: Gently heat the reaction mixture to the optimal temperature (to be determined experimentally, typically between 60-100 °C) for a specified period to ensure complete cyclization.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Combes_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification Reactants 4-Fluoro-2-methylaniline + Acetylacetone Condensation Stir at RT (Enamine Formation) Reactants->Condensation Cooling Ice Bath Cooling Acid_Addition Slow Addition of Conc. H₂SO₄ Cooling->Acid_Addition Heating Gentle Heating (Cyclization) Acid_Addition->Heating Quenching Pour onto Ice Neutralization Neutralize with Base (Precipitation) Quenching->Neutralization Isolation Filtration & Drying Neutralization->Isolation Purification Recrystallization or Chromatography Isolation->Purification Final_Product Final_Product Purification->Final_Product Pure 6-Fluoro-8- methylquinoline

Caption: Workflow for the Combes synthesis of this compound.

V. Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships in troubleshooting common issues in quinoline synthesis.

Troubleshooting_Logic Vigorous_Reaction Problem: Vigorous Reaction Cause: High Exothermicity Moderator Solution: Add Moderator (e.g., FeSO₄) Vigorous_Reaction:cause->Moderator Controlled_Addition Solution: Controlled Reagent Addition & Cooling Vigorous_Reaction:cause->Controlled_Addition Low_Yield Problem: Low Yield Cause 1: Tar Formation Cause 2: Polymerization Low_Yield:cause1->Moderator Temp_Control Solution: Optimize Reaction Temperature Low_Yield:cause1->Temp_Control Low_Yield:cause2->Temp_Control Biphasic_System Solution: Use Biphasic Solvent System Low_Yield:cause2->Biphasic_System Purification Solution: Effective Purification (e.g., Steam Distillation) Low_Yield:cause1->Purification

Caption: Troubleshooting logic for quinoline synthesis.

VI. References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. Retrieved from --INVALID-LINK--

  • Fordham Research Commons. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Quinoline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from --INVALID-LINK--

  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from --INVALID-LINK--

References

Navigating the Skrap Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Skraup quinoline synthesis, a cornerstone of heterocyclic chemistry for preparing quinolines, is renowned for its efficacy but also notorious for its vigorous and sometimes unpredictable nature. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in optimizing reaction conditions, maximizing yields, and ensuring safe and reproducible outcomes.

Troubleshooting Guide: Addressing Common Experimental Challenges

This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety concern due to the highly exothermic nature of the condensation and cyclization steps.[1][2] Immediate and preventative measures are crucial for safe execution.

Immediate Actions:

  • If safely possible, immerse the reaction flask in an ice-water bath to rapidly cool it.[3]

  • Be prepared for a sudden increase in pressure and have appropriate venting in place.

  • Ensure a blast shield is in front of the reaction setup.[3]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is critical for moderating the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, slowing down the oxidation step.[2] Boric acid has also been used as a moderator.[1]

  • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with cooling.[2][3] Adding sulfuric acid before the ferrous sulfate can lead to an immediate and violent reaction.[2]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling for a period.[2][3] Reapply heat only after the initial exotherm has subsided.

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[4][5] However, due to its toxicity, its use has diminished. Other alternatives include iodine, which can be used in catalytic amounts.[3][6]

Issue 2: My yields are significantly lower than expected.

Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?

Answer: Low yields in a Skraup synthesis can stem from several factors, ranging from incomplete reactions to product loss during workup.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period (e.g., 3-5 hours) is often necessary to drive the reaction to completion.[2][3]

    • Substituent Effects: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups (like a nitro group) can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[3][7] For deactivated anilines, consider using a modified protocol with a stronger acid catalyst or higher temperatures, but proceed with caution due to the increased risk of side reactions.

  • Product Loss During Workup:

    • Inefficient Extraction: Quinoline is basic and can be protonated in acidic solutions. Ensure the reaction mixture is made strongly alkaline (pH > 8) with a concentrated sodium hydroxide solution before steam distillation to liberate the free base.[3][8]

    • Emulsion Formation: During solvent extraction of the distillate, emulsions can form, trapping the product. To break emulsions, try adding a saturated brine solution or small amounts of a different organic solvent.

  • Side Reactions:

    • Polymerization and Tar Formation: The harsh acidic conditions can lead to polymerization of acrolein and other intermediates, a primary cause of low yields and the formation of tar.[1][9][10] Using a moderator like ferrous sulfate can help minimize this.[1]

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion TLC analysis of reaction mixture Prolonged reflux time? Appropriate temperature? start->check_reaction check_workup Review Workup Procedure Is mixture strongly alkaline before distillation? Emulsion formation during extraction? Efficient steam distillation? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction Increase reflux time/temp Consider catalyst modification check_reaction->incomplete_reaction No check_starting_material Evaluate Starting Material Purity of aniline? Deactivating substituents present? check_workup->check_starting_material Yes workup_loss Product Loss in Workup Adjust pH before extraction Use brine to break emulsions Optimize distillation check_workup->workup_loss No poor_substrate Poor Substrate Reactivity Use harsher conditions (caution!) Modify substrate (if possible) Consider alternative synthesis check_starting_material->poor_substrate No end Improved Yield check_starting_material->end Yes incomplete_reaction->end workup_loss->end poor_substrate->end

Caption: A decision-making diagram for troubleshooting low product yields.

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?

Answer: Tar formation is a classic challenge in the Skraup synthesis due to the polymerization of intermediates under harsh acidic and oxidizing conditions.[1][10] Effective purification is key to obtaining a clean product.

Purification Strategies:

  • Steam Distillation: This is the most common and highly effective method for separating the volatile quinoline from non-volatile tar.[3] The crude reaction mixture is made strongly alkaline, and then steam is passed through it to carry over the quinoline.[3]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[3]

  • Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product in a suitable solvent with activated carbon can be effective.[3]

  • Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves acidifying the distillate and adding a solution of sodium nitrite. This converts the aniline into a non-volatile diazonium salt, which can then be removed by basification and another steam distillation of the desired quinoline.[3][11]

  • Vacuum Distillation: For final purification, the isolated quinoline can be distilled under reduced pressure.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[3]

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein (propenal), the three-carbon unit that completes the heterocyclic ring.[12][13]

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[12][13]

  • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed 1,2-dihydroquinoline to the aromatic quinoline.[3][14] Nitrobenzene is often used as it can also serve as a solvent.[4]

  • Moderator (e.g., Ferrous Sulfate): Controls the highly exothermic reaction, making it safer and often improving yields by reducing tar formation.[1][2]

Q2: Can I use a substitute for glycerol?

A2: Yes, the Skraup synthesis is a specific case of the broader Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol.[12][15] For example, reacting aniline with crotonaldehyde (but-2-enal) will yield 2-methylquinoline (quinaldine). Using α,β-unsaturated carbonyl compounds prepared in situ is also possible.[15]

Q3: What is the mechanism of the Skraup synthesis?

A3: The mechanism is a multi-step process:

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[12]

  • Michael Addition: The aniline nitrogen acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein.[13]

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed electrophilic aromatic substitution to close the ring.

  • Dehydration: The cyclic alcohol intermediate is dehydrated to form 1,2-dihydroquinoline.

  • Oxidation: The oxidizing agent (e.g., nitrobenzene) removes a hydride, leading to the final aromatic quinoline product.[14]

skraup_mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Dehydration cluster_3 Step 5: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O aniline Aniline michael_adduct β-Anilinopropionaldehyde aniline->michael_adduct + Acrolein dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline H⁺ -H₂O quinoline Quinoline dihydroquinoline->quinoline [O] (e.g., Nitrobenzene)

Caption: The five key stages of the Skraup quinoline synthesis mechanism.

Q4: What are the key safety precautions for this reaction?

A4: The Skraup synthesis is considered a hazardous reaction and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: The entire procedure must be conducted in a well-ventilated fume hood.[8]

  • Blast Shield: Use a blast shield to protect against potential violent reactions.[3]

  • Temperature Control: Careful control of reagent addition and heating is critical to prevent a runaway reaction.[8][16] Have an ice bath ready.

  • Reagent Handling: Handle concentrated sulfuric acid and nitrobenzene with extreme care.

Standard Experimental Protocol

This protocol is a generalized procedure and should be adapted based on the specific aniline used and the scale of the reaction.

Materials & Equipment:

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Steam distillation apparatus

  • Separatory funnel

  • Aniline (or substituted aniline)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., diethyl ether)

  • Sodium Nitrite (NaNO₂) (for purification, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aniline, ferrous sulfate heptahydrate, and glycerol.[1][3]

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through a dropping funnel. The addition is highly exothermic; use an ice bath to maintain control of the temperature.[1][3]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source.[2] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[3]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[2]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution while cooling in an ice bath. Set up for steam distillation and distill the quinoline from the tarry residue.[3]

  • Purification:

    • Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

    • For higher purity, the crude quinoline can be further purified by vacuum distillation.[2]

Parameter Typical Value/Range Notes
Molar Ratio (Aniline:Glycerol) 1 : 2.5-3An excess of glycerol is typically used.
Sulfuric Acid ~2.5-6 moles per mole of anilineActs as a reagent and solvent.[6]
Moderator (FeSO₄·7H₂O) ~10-15 mol% relative to anilineCrucial for controlling the exotherm.
Initial Reaction Temperature Gentle heating to initiateRemove heat once boiling starts.
Reflux Temperature Varies by substrateTypically sustained by exotherm initially, then heated.
Reflux Time 3-5 hoursEnsure complete reaction.[2]

Table 1: Typical quantitative parameters for the Skraup quinoline synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with the quinoline scaffold. As a privileged structure in drug discovery, the ability to precisely and efficiently modify the quinoline core is paramount.[1][2] This guide moves beyond simple protocol recitation to provide in-depth, field-proven insights into optimizing your reaction conditions. Here, we will explore the "why" behind experimental choices, enabling you to troubleshoot effectively and innovate confidently.

The quinoline ring system presents a unique electronic landscape. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and undergoes electrophilic substitution.[3][4] This dichotomy governs the regioselectivity of many functionalization reactions and understanding it is key to predicting and controlling outcomes.

I. Troubleshooting Common Functionalization Reactions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

C-H Functionalization: The Modern Chemist's Toolkit

Direct C-H functionalization has emerged as a powerful strategy for modifying the quinoline core, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] However, controlling regioselectivity and achieving high conversion can be challenging.

Frequently Asked Questions: C-H Functionalization

Q1: My palladium-catalyzed C-H arylation is giving me low to no conversion. What are the likely culprits?

A1: This is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂) is fresh and has been stored correctly.[6] Consider using a pre-catalyst or an in-situ activation method. Impurities in your reagents or solvents can also poison the catalyst.[6]

  • Suboptimal Ligand: The choice of ligand is critical. For C-H activation, bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity. Experiment with a panel of ligands to find the optimal one for your specific substrate.

  • Insufficient Temperature: C-H activation is often the rate-limiting step and typically requires elevated temperatures to overcome the activation barrier.[6] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Incorrect Oxidant: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. The choice of oxidant can significantly impact the reaction outcome. Silver salts, such as Ag₂CO₃, are commonly used.[1]

Q2: I'm attempting a C-H functionalization and observing a mixture of isomers, primarily at the C2 and C8 positions. How can I improve regioselectivity?

A2: Regioselectivity in quinoline C-H functionalization is a delicate balance of electronic and steric factors. Here are some strategies to steer the reaction towards your desired isomer:

  • Leverage Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity. The quinoline N-oxide is a classic example, effectively directing functionalization to the C8 position by forming a stable five-membered metallacyclic intermediate.[7]

  • Catalyst Control: Different transition metals exhibit different intrinsic selectivities. While palladium catalysts often favor the C2 position, rhodium-based catalysts have shown a preference for C8 functionalization.[6]

  • Ligand Tuning: The steric and electronic properties of the ligand can influence which C-H bond is most accessible to the metal center. Experimenting with different ligands is crucial for optimizing selectivity.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.

Q3: My Minisci-type reaction is giving a complex mixture of products and low yield. How can I optimize it?

A3: The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heterocycle, is a powerful tool for quinoline functionalization.[8] However, its success hinges on careful control of reaction parameters.

  • Acid is Key: The reaction requires a stoichiometric amount of acid to protonate the quinoline nitrogen, which lowers the LUMO energy and facilitates radical addition.[9] Trifluoroacetic acid (TFA) is a common choice.[10]

  • Radical Generation: The method of radical generation is critical. Classical Minisci conditions often use harsh oxidants at elevated temperatures.[8] Modern variations employ milder conditions, such as photoredox catalysis, to generate radicals with greater functional group tolerance.[8]

  • Solvent Choice: The solvent can influence the stability and reactivity of the radical species. A mixture of acetonitrile and a fluorinated alcohol like hexafluoroisopropanol (HFIP) can be effective.[10]

  • Regioselectivity: The inherent electronics of the protonated quinoline favor radical attack at the C2 and C4 positions.[9] Substituents on the quinoline ring can further influence this selectivity.

Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold.

Troubleshooting Guide: Suzuki Coupling of Haloquinolines
Problem Potential Cause Troubleshooting Strategy
Low or No Conversion Inactive CatalystUse a fresh palladium source or a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed.
Suboptimal LigandScreen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand is often substrate-dependent.
Ineffective BaseThe base is crucial for the transmetalation step. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Homocoupling of Boronic Acid Reaction is too slowIncrease the reaction temperature or catalyst loading.
Oxidative HomocouplingEnsure the reaction is thoroughly degassed to remove oxygen.
Dehalogenation of the Haloquinoline Presence of a Hydride SourceEnsure solvents are anhydrous. Some bases can act as hydride sources at high temperatures.
Catalyst-Mediated ReductionLower the reaction temperature or switch to a different palladium source/ligand combination.
Electrophilic and Nucleophilic Substitution: The Classics

While modern methods are powerful, classical electrophilic and nucleophilic substitution reactions remain relevant for certain transformations.

FAQs: Electrophilic and Nucleophilic Substitution

Q1: I'm trying to nitrate my quinoline, but the reaction is sluggish and gives a mixture of 5- and 8-nitroquinolines. How can I improve this?

A1: Electrophilic substitution on the quinoline ring requires forcing conditions due to the deactivating effect of the nitrogen atom.[11][12]

  • Vigorous Conditions: Nitration of quinoline typically requires fuming nitric acid in the presence of fuming sulfuric acid.[11]

  • Regioselectivity: Substitution occurs preferentially on the benzene ring at the C5 and C8 positions.[4][11] Separating these isomers can be challenging and often requires careful column chromatography.

  • Alternative: N-Oxide: Activating the ring by forming the quinoline N-oxide can facilitate electrophilic substitution at the C4 position.[13]

Q2: I want to introduce a nucleophile at the C2 position. What are the best conditions?

A2: The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[3][14]

  • Chichibabin Reaction: For the introduction of an amino group, the Chichibabin reaction, which uses sodium amide (NaNH₂) in liquid ammonia, is a classic method for forming 2-aminoquinoline.[11]

  • Organometallic Reagents: Organolithium and Grignard reagents can add to the C2 position.[11]

  • Leaving Groups: If you have a haloquinoline (e.g., 2-chloroquinoline), nucleophilic aromatic substitution (SNAAr) can be an efficient way to introduce a variety of nucleophiles.

II. Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation at the C2 Position
  • To an oven-dried Schlenk tube, add the quinoline substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in Suzuki Coupling

Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.

III. Characterization of Functionalized Quinolines

Accurate characterization of your products is essential to confirm the success of your reaction and determine the regioselectivity.

NMR Spectroscopy: The Chemist's Eye

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of quinoline derivatives.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) provides a wealth of information. The proton at the C2 position is the most deshielded due to the proximity of the electronegative nitrogen atom and typically appears as a doublet of doublets around 8.9 ppm in unsubstituted quinoline.[15] The introduction of substituents will cause predictable shifts in the proton resonances.

  • ¹³C NMR: The chemical shifts in the ¹³C NMR spectrum can also help to confirm the position of functionalization.

  • 2D NMR: For complex substitution patterns, 2D NMR techniques such as COSY and HMBC are invaluable for unambiguously assigning the structure.[16]

Typical ¹H NMR Chemical Shifts (ppm) for Unsubstituted Quinoline in CDCl₃
ProtonChemical Shift (δ, ppm)
H-28.89 (dd)
H-37.41 (dd)
H-48.12 (dd)
H-57.75 (d)
H-67.52 (ddd)
H-77.65 (ddd)
H-88.08 (d)

Data adapted from BenchChem.[15]

Reaction Mechanism Visualization

Understanding the underlying mechanism of a reaction is crucial for rational optimization.

C_H_Activation_Mechanism cluster_cat_cycle Catalytic Cycle Coordination Coordination of Quinoline N-oxide to Pd(II) CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle Five-membered Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition of Aryl Halide Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Coordination Regeneration of Pd(II) Catalyst Product C8-Arylated Quinoline Product Reductive_Elimination->Product

Caption: Mechanism for Pd-catalyzed C8-arylation of quinoline N-oxide via C-H activation.

By approaching the functionalization of the quinoline core with a mechanistic understanding and a systematic approach to troubleshooting, you can significantly increase your chances of success. This guide provides a framework for rational decision-making in your experimental design and optimization efforts.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor quinoline compound solubility in experimental assays. Our goal is to equip you with the scientific understanding and practical protocols to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline compounds show poor solubility in aqueous assay buffers?

A1: The limited aqueous solubility of many quinoline derivatives is often intrinsic to their chemical structure. The quinoline scaffold is a bicyclic aromatic heterocycle, which is predominantly hydrophobic. While the nitrogen atom can act as a hydrogen bond acceptor and can be protonated, the large nonpolar surface area often dominates, leading to low solubility in polar solvents like water and aqueous buffers. Furthermore, strong intermolecular interactions in the solid crystalline state of the compound can make it energetically unfavorable to dissolve.

Q2: My quinoline compound is fully dissolved in the DMSO stock, but it precipitates immediately when I dilute it into my cell culture medium. Why does this happen?

A2: This phenomenon, often called "crashing out" or "solvent shock," is a common issue when working with compounds that have low aqueous solubility.[1] Your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when a small volume of this stock solution is introduced into a large volume of an aqueous medium, the solvent environment changes drastically and abruptly.[1] The DMSO concentration is no longer sufficient to keep the hydrophobic compound in solution, and its solubility limit in the aqueous buffer is exceeded, causing it to precipitate.[1] This is an issue of kinetic solubility, where the compound does not have enough time to reach a stable, dissolved state in the new environment.[1]

Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the results?

A3: While there is no universal answer, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for many in vitro assays.[1] It is crucial to keep in mind that higher concentrations of DMSO can have direct biological effects, such as altering enzyme activity, affecting cell membrane integrity, or inducing off-target effects, which can confound your experimental results.[1] It is always best practice to determine the tolerance of your specific assay system to DMSO by running a solvent toxicity control. Always ensure the final DMSO concentration is consistent across all experimental and control wells.[1]

Q4: Can components in my assay buffer, like salts or proteins, influence the solubility of my quinoline compound?

A4: Absolutely. The composition of your assay buffer can significantly impact the solubility of your test compound. For ionizable quinoline compounds, the pH of the buffer is a critical factor.[2][3] Additionally, high concentrations of salts can sometimes lead to a "salting-out" effect, where the solubility of a nonpolar compound is decreased. Conversely, the presence of proteins, such as albumin in fetal bovine serum (FBS), can sometimes increase the apparent solubility of hydrophobic compounds through binding interactions.[4] However, these interactions can also lead to the formation of insoluble protein-compound complexes.[4]

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions and step-by-step protocols for common solubility-related problems encountered during assays with quinoline compounds.

Issue 1: Immediate Precipitation of Quinoline Compound Upon Dilution in Aqueous Buffer

This is the most frequent solubility issue. The following workflow will guide you through a systematic approach to resolve it.

G start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce final concentration and re-test. check_conc->reduce_conc Yes optimize_dmso Optimize DMSO concentration (typically <= 0.5%). check_conc->optimize_dmso No success Compound Solubilized reduce_conc->success use_cosolvent Consider using a co-solvent system. optimize_dmso->use_cosolvent optimize_dmso->success ph_modification Is the compound ionizable? Modify buffer pH. use_cosolvent->ph_modification use_cosolvent->success cyclodextrin Employ solubility enhancers like cyclodextrins. ph_modification->cyclodextrin ph_modification->success solid_dispersion Prepare a solid dispersion for improved dissolution. cyclodextrin->solid_dispersion cyclodextrin->success solid_dispersion->success fail Consult further formulation strategies. solid_dispersion->fail

Caption: Troubleshooting workflow for compound precipitation.

The simplest approach is to adjust the concentration of your organic co-solvent, typically DMSO.

  • Rationale: While high concentrations of DMSO can be toxic to cells or interfere with assay components, a slightly higher, yet tolerable, concentration might be sufficient to keep your compound in solution.

  • Protocol:

    • Determine Assay Tolerance: First, determine the maximum percentage of DMSO your assay can tolerate without significant effects on the biological system. This is typically done by running a dose-response curve of DMSO in your assay.

    • Prepare a More Concentrated Stock: If your current stock is 10 mM in 100% DMSO and you are diluting it 1:1000 to a final concentration of 10 µM (with 0.1% DMSO), consider making a 50 mM stock. This would allow you to achieve a 10 µM final concentration with a 1:5000 dilution, resulting in 0.02% DMSO. Conversely, if your compound precipitates at 0.1% DMSO, you might test if it remains soluble at 0.5% DMSO, provided your assay can tolerate it.

    • Gentle Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while gently vortexing or stirring the buffer to facilitate rapid and homogenous mixing.[5]

Many quinoline compounds are weak bases due to the nitrogen atom in the quinoline ring. Their solubility can often be dramatically increased by adjusting the pH of the buffer.[2][3]

  • Rationale: At a pH below the pKa of the quinoline nitrogen, the compound will be protonated, forming a more soluble salt.[6]

  • Protocol for Determining pH-Solubility Profile:

    • pKa Determination: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally via potentiometric titration.

    • Buffer Preparation: Prepare a series of buffers with different pH values, typically spanning a range from 2 units below to 2 units above the pKa of the compound.

    • Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the solid quinoline compound to a vial containing a known volume of each buffer. b. Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[7] c. After incubation, filter the samples through a 0.22 µm filter to remove any undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.[8]

    • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for solubilization.

Table 1: Hypothetical pH-Solubility Data for a Quinoline Compound (pKa = 5.5)

Buffer pHSolubility (µg/mL)
3.5150.2
4.585.7
5.512.3
6.51.5
7.51.2

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.[9][10]

  • Rationale: The hydrophobic quinoline moiety can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[10]

  • Protocol for Preparing a Quinoline-Cyclodextrin Complex (Kneading Method): [11]

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

    • Molar Ratio: Determine the desired molar ratio of the quinoline compound to the cyclodextrin (e.g., 1:1 or 1:2).

    • Kneading: a. In a mortar, add the cyclodextrin and a small amount of water to form a paste. b. Gradually add the quinoline compound to the paste and knead for 30-60 minutes. c. The resulting mixture can be dried (e.g., in a vacuum oven) and then reconstituted in the assay buffer.

G cluster_0 Cyclodextrin cluster_1 Quinoline cluster_2 Inclusion Complex CD CD Complex CD-Q CD->Complex Q Q Q->Complex

Caption: Formation of a quinoline-cyclodextrin inclusion complex.

Issue 2: Compound Precipitates Over Time During Incubation

Sometimes, a compound may appear soluble upon initial dilution but then precipitates during the course of the experiment, especially with longer incubation times at 37°C.

  • Potential Cause: The compound may have lower solubility at the incubation temperature (e.g., 37°C) compared to room temperature where the solutions were prepared.

  • Recommended Solution: Pre-warm all solutions, including the assay buffer and cell culture medium, to the experimental temperature before adding the compound.[5] This minimizes temperature shifts that can induce precipitation.

  • Potential Cause: The quinoline compound may be chemically unstable in the assay buffer, leading to degradation and precipitation of the less soluble degradants.

  • Recommended Solution: Assess the stability of your compound in the assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC or LC-MS to check for the appearance of degradation products.

  • Potential Cause: Rapidly diluting a DMSO stock into an aqueous buffer can create a temporary supersaturated solution. This is an unstable state, and over time, the excess compound will precipitate out to reach its thermodynamic solubility limit.

  • Recommended Solution: Consider preparing a solid dispersion of your compound.

  • Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier, often a hydrophilic polymer.[12] This can enhance the dissolution rate and apparent solubility of the compound by presenting it in an amorphous, high-energy state.[13]

  • Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method): [14][15]

    • Select a Carrier: Polyvinylpyrrolidone (PVP) or Poloxamers are common choices.[13][15]

    • Dissolution: Dissolve both the quinoline compound and the carrier in a common volatile organic solvent (e.g., ethanol or methanol).

    • Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.

    • Pulverization: The resulting solid dispersion can be ground into a fine powder. This powder can then be directly dissolved in the aqueous assay buffer.

Data Summary

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrinciple of ActionTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment For ionizable compounds, shifting the pH to favor the charged species.[6]Variable (can be >100-fold)Assay must be compatible with the required pH; potential for precipitation in vivo.[6]
Co-solvents Increasing the proportion of a water-miscible organic solvent (e.g., DMSO, ethanol).2 to 10-foldPotential for solvent toxicity or interference with the assay.[16]
Cyclodextrins Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[9]10 to 100-foldMolar ratio of drug to cyclodextrin is important; potential for assay interference.
Solid Dispersions Dispersing the drug in an amorphous form within a hydrophilic carrier.[12]10 to >200-foldRequires additional formulation steps; physical stability of the amorphous form.[17]

References

Purification strategies for crude 6-Fluoro-8-methylquinoline product

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of crude 6-Fluoro-8-methylquinoline. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you to overcome common and complex purification challenges.

Introduction to Purifying this compound

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The primary challenge in its purification often stems from the synthesis method employed. The Skraup synthesis, a common route to quinolines, is notoriously forceful, often yielding a crude product contaminated with tarry byproducts, unreacted starting materials, and potential isomers.[1][2][3] Effective purification is therefore critical to obtaining a product of sufficient quality for downstream applications. This guide provides a systematic approach to tackling these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a dark, viscous, tarry oil. How can I effectively remove the tar before further purification?

Answer: This is a classic hallmark of syntheses like the Skraup reaction, where high temperatures and strong acids lead to polymerization.[1][2] The most effective initial cleanup for this type of crude product is steam distillation .

  • Causality: this compound is steam volatile, while the tarry byproducts are not. By passing steam through an alkalized mixture of your crude product, the desired compound is carried over with the steam, leaving the non-volatile tars behind.[1]

  • Recommended Action:

    • Transfer your crude reaction mixture to a flask suitable for steam distillation.

    • Make the mixture strongly alkaline using a concentrated NaOH or KOH solution. This converts any quinoline salts to the free base, which is more volatile.

    • Introduce steam into the flask. The quinoline will co-distill with the water.

    • Collect the milky distillate. The this compound can then be isolated from the aqueous distillate by solvent extraction using a solvent like dichloromethane or diethyl ether.[1] This extracted product, while much cleaner, will likely require further purification by chromatography or recrystallization.

Question 2: I am performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate and giving poor separation in the column. What is causing this and how can I fix it?

Answer: This issue, known as tailing or streaking, is a frequent problem when purifying basic compounds like quinolines on standard silica gel.[4]

  • Causality: The nitrogen atom in the quinoline ring is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to a slow, continuous elution from the stationary phase, resulting in a "streak" rather than a compact spot or band.[4][5] This can also lead to product decomposition on the column.[4]

  • Recommended Solutions:

    • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system. A typical choice is 0.5-2% triethylamine (NEt₃) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[4] You should use this modified eluent for preparing the slurry, packing the column, and running the chromatography.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for basic compounds.[4] For particularly sensitive compounds, Florisil might be suitable.[4]

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) chromatography can be an effective method to avoid the issues associated with silica gel.[4][6]

Question 3: My purified this compound is a persistent oil and refuses to crystallize. How can I obtain a solid product?

Answer: Failure to crystallize is a common issue, often due to residual impurities or the intrinsic properties of the compound. There are several strategies to induce solidification.

  • Causality: Crystallization requires a high degree of purity and the right solvent conditions to allow for the formation of an ordered crystal lattice. Impurities disrupt this process.

  • Recommended Solutions:

    • Thorough Solvent Screening: Do not give up on crystallization after trying only one or two solvents. Systematically screen a range of solvents with varying polarities (see Table 1 below). A useful technique is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) dropwise until turbidity persists. Then, warm the mixture until it is clear and allow it to cool slowly.[7]

    • Salt Formation: This is a highly effective and robust method for purifying and solidifying basic compounds.[7] By reacting your oily free base with an acid, you can form a crystalline salt which is often much easier to crystallize and handle.

      • Hydrochloride (HCl) Salts: Dissolve the oil in a solvent like diethyl ether or isopropanol and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a solid, which can be collected by filtration.[7][8]

      • Picrate Salts: Picric acid forms highly crystalline salts with quinolines.[7][9] These can be filtered and purified by recrystallization. The free base can then be regenerated by dissolving the picrate salt and treating it with a base to remove the picric acid.[7][9]

Question 4: After my initial purification, I still see two or more closely-eluting spots on my TLC. What could these be?

Answer: This often indicates the presence of isomers formed during synthesis or unreacted, but structurally similar, starting materials.

  • Causality: Depending on the precursors used in the synthesis (e.g., a substituted aniline in a Skraup reaction), cyclization can potentially occur at different positions, leading to isomeric products.[10] Alternatively, if the reaction did not go to completion, advanced intermediates or unreacted starting materials may persist.

  • Recommended Solutions:

    • Optimize Chromatography: For closely-eluting spots, you may need to switch from standard flash chromatography to a higher-resolution technique. Consider using a longer column, a shallower solvent gradient, or a different solvent system that exploits subtle polarity differences.

    • Fractional Crystallization of Salts: If both isomers are basic, you can sometimes separate them by forming salts. Dissolve the mixture and add a specific amount of acid—less than one full equivalent. The salt of the more basic isomer may precipitate first, which can be filtered off, leaving the other isomer enriched in the mother liquor.[10] This process can be repeated to achieve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a crude this compound sample?

A1: A multi-step strategy is often most effective.

  • Initial Cleanup (if tarry): Start with steam distillation to remove non-volatile tars.[1]

  • Primary Purification: Follow with column chromatography on silica gel deactivated with ~1% triethylamine, using a hexane/ethyl acetate gradient.[4] This will remove the majority of impurities.

  • Final Polishing: Finish with recrystallization from a suitable solvent (like ethanol or an ethyl acetate/hexane mixture) to obtain a highly pure, crystalline product.[10]

Q2: What are the key physical properties of this compound to guide purification?

A2: Knowing the physical properties helps in choosing techniques and assessing purity.

PropertyValueSource
Molecular Formula C₁₀H₈FN[11]
Molecular Weight 161.18 g/mol [11]
Appearance Likely a solid at room temperatureInferred from similar structures[12]
Basicity Basic due to the quinoline nitrogen[4][7]
LogP 2.68[11]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): The final product should show a single spot in multiple different eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. The NMR spectrum should show the correct number of signals with the expected chemical shifts, splitting patterns, and integration values. The absence of impurity signals is crucial.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >98%).[6]

Visualized Workflows

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Purification_Strategy cluster_start Start: Crude Product Analysis cluster_cleanup Initial Cleanup cluster_main_purification Primary Purification cluster_final_polishing Final Polishing & Isolation cluster_end Final Product start Crude this compound is_tarry Is the crude product a dark, tarry oil? start->is_tarry steam_distill Perform Steam Distillation is_tarry->steam_distill Yes column_chrom Column Chromatography (Deactivated Silica or Alumina) is_tarry->column_chrom No steam_distill->column_chrom is_solid Is the product a solid after chromatography? column_chrom->is_solid recrystallize Recrystallize from appropriate solvent is_solid->recrystallize Yes induce_cryst Induce Crystallization: - Solvent Screening - Form a Salt (e.g., HCl) is_solid->induce_cryst No end_product Pure Crystalline Product recrystallize->end_product induce_cryst->recrystallize Chromatography_Troubleshooting start Problem: Streaking/Tailing on Silica Gel TLC/Column cause Probable Cause: Basic quinoline nitrogen interacting with acidic silica surface start->cause solution1 Solution 1 (Primary): Add 0.5-2% Triethylamine (NEt3) to the eluent system cause->solution1 check1 Is streaking resolved? solution1->check1 solution2 Solution 2 (Alternative): Switch stationary phase check1->solution2 No proceed Proceed with Optimized Column Chromatography check1->proceed Yes options2 - Neutral or Basic Alumina - Reversed-Phase (C18) Silica solution2->options2 solution2->proceed

References

Technical Support Center: Navigating the Challenges of Regioselective Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate science of regioselective quinoline functionalization. As a cornerstone scaffold in medicinal chemistry and materials science, the precise modification of the quinoline ring is of paramount importance.[1][2][3][4][5][6] However, achieving the desired regioselectivity can be a formidable challenge due to the inherent electronic properties of the quinoline nucleus. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the regioselective functionalization of quinolines, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Poor or No Regioselectivity in C-H Functionalization

Question: My transition-metal-catalyzed C-H functionalization of a quinoline substrate is yielding a mixture of isomers (e.g., C2/C8 or C3/C5) instead of the desired regioisomer. What factors control regioselectivity and how can I improve it?

Answer:

Achieving high regioselectivity in quinoline C-H functionalization is a common hurdle. The outcome is a delicate interplay of electronic effects, steric hindrance, and the catalytic system employed.[7]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Ligand System: The choice of metal and its coordinating ligands is the most critical factor.

    • For C2 Functionalization: The intrinsic acidity of the C2-H bond and the coordinating ability of the quinoline nitrogen often favor C2 functionalization.[7][8] Catalysts like Rh(I) and certain Pd(II) systems are known to promote C2-selectivity.[1][9][10]

    • For C8 Functionalization: This often requires a directing group strategy. The use of quinoline N-oxides is a well-established method where the N-oxide oxygen directs metallation to the C8 position, forming a stable 5-membered metallacycle intermediate.[8][11][12] Rh(III) and Ir(III) catalysts are particularly effective for C8 functionalization via this approach.[12][13]

    • For Distal Positions (C3, C4, C5, C6, C7): Functionalization at these positions is more challenging and often requires specialized directing groups or catalytic systems that can overcome the intrinsic reactivity of the quinoline ring.[7][8][14]

  • Employ a Directing Group Strategy:

    • Quinoline N-Oxides: As mentioned, converting the quinoline to its N-oxide derivative is a powerful strategy to direct functionalization to the C8 position.[8][11] The N-oxide can be readily removed post-functionalization.

    • Other Removable Directing Groups: For other positions, consider installing a removable directing group on the quinoline nitrogen or at a nearby position to steer the catalyst to the desired C-H bond.

  • Optimize Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.

    • Additives: Acids, bases, or salts can act as promoters or inhibitors for certain pathways. For instance, an acid additive can be crucial in the rate-determining protodemetalation step in some C8 amidation reactions.[12]

Issue 2: Low Yields in Classical Quinoline Synthesis (e.g., Skraup, Doebner-von Miller)

Question: I'm attempting a Skraup/Doebner-von Miller synthesis, but my yields are consistently low, and I'm observing significant tar formation. How can I improve the outcome?

Answer:

Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions are notorious for their harsh conditions, which can lead to polymerization and decomposition.[15][16][17]

Troubleshooting Steps:

  • Moderate the Reaction's Exothermicity: These reactions are often highly exothermic.

    • Use a Moderator: For the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[15][16][18]

    • Controlled Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and with efficient cooling to manage the heat generated.[15][16]

  • Minimize Tar Formation:

    • Optimize Temperature: Avoid excessively high temperatures, which promote polymerization. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[16]

    • Purification Strategy: Be prepared for a challenging purification. Steam distillation is a common and effective method to separate the volatile quinoline product from non-volatile tars.[15][16]

  • Consider Substrate Reactivity:

    • Electron-withdrawing groups on the aniline starting material can deactivate the ring, making the cyclization step more difficult and leading to lower yields.[15] In such cases, a more modern synthetic approach might be more suitable.

Issue 3: Catalyst Deactivation or Inactivity in Cross-Coupling Reactions

Question: My palladium-catalyzed direct arylation of a quinoline N-oxide is not proceeding to completion, and I suspect catalyst deactivation. What are the potential causes and solutions?

Answer:

Catalyst deactivation is a common issue in transition-metal-catalyzed reactions. In the context of quinoline functionalization, several factors can contribute to this problem.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Many catalysts, particularly in their active form (e.g., Pd(0)), are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents and Solvents:

    • Water: The presence of water can interfere with some catalytic cycles. Use anhydrous solvents and reagents where necessary.[15]

    • Impurities: Impurities in your starting materials or solvents can act as catalyst poisons. Purify your substrates and use high-purity solvents.

  • Choice of Ligand and Additives:

    • Ligand: The ligand stabilizes the metal center and modulates its reactivity. An inappropriate ligand may not sufficiently protect the catalyst from decomposition or aggregation.

    • Oxidant/Reductant: Many C-H functionalization reactions require a stoichiometric oxidant to regenerate the active catalyst. Ensure the oxidant is active and used in the correct amount. Silver salts are common but can sometimes lead to the formation of metallic silver, which can contribute to catalyst deactivation.[1][19]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. If you suspect deactivation, try running the reaction at a lower temperature for a longer duration.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is C2 functionalization of quinolines generally more facile than at other positions?

A1: The C2 position of the quinoline ring is electronically and sterically favored for functionalization. The nitrogen atom at position 1 is electron-withdrawing, which increases the acidity of the C2-H bond, making it more susceptible to deprotonation and metallation.[7] Additionally, the nitrogen atom can act as a coordinating site for the metal catalyst, positioning it in close proximity to the C2-H bond, which facilitates the C-H activation step.[7][8]

Q2: What is the primary role of using a quinoline N-oxide in regioselective functionalization?

A2: The conversion of a quinoline to its N-oxide serves two main purposes.[20] First, it activates the quinoline ring, making it more reactive.[20] Second, the N-oxide group acts as an effective directing group. The oxygen atom can chelate to a metal catalyst, directing the C-H activation to the C8 position to form a stable five-membered metallacyclic intermediate.[8][11][12] This strategy is one of the most reliable methods for achieving C8-selective functionalization.[11] After the reaction, the N-oxide can be easily reduced back to the quinoline.[8]

Q3: Are there metal-free methods for the regioselective functionalization of quinolines?

A3: Yes, while transition-metal catalysis is dominant, metal-free approaches are gaining traction. These often involve:

  • Radical Reactions (Minisci-type): These reactions are effective for introducing alkyl and other groups, typically at the C2 and C4 positions of the protonated quinoline ring.[8]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder alternative to traditional methods and can be used for various functionalizations, including C-H arylation.[21][22][23]

  • Deoxygenative Functionalization of N-Oxides: Quinoline N-oxides can be functionalized at the C2 position with various nucleophiles in metal-free, deoxygenative processes.[24][25]

Q4: How do I choose between a classical synthesis (e.g., Friedländer) and a modern C-H functionalization approach?

A4: The choice depends on your synthetic goals:

  • Classical Synthesis (e.g., Friedländer, Skraup): These methods are excellent for constructing the quinoline core from simpler acyclic precursors.[26] They are ideal when you need to build the quinoline ring system itself with specific substitution patterns dictated by the starting materials. However, they often lack functional group tolerance and can require harsh conditions.[15][17][19]

  • C-H Functionalization: This approach is a "late-stage" functionalization strategy. It is best suited for when you already have a pre-formed quinoline scaffold and wish to introduce new functional groups with high precision.[8][11] These methods generally offer better functional group tolerance and milder reaction conditions.[1][3]

Part 3: Data and Protocols

Table 1: Common Catalytic Systems for Regioselective Quinoline Functionalization
Target PositionTypical CatalystDirecting Group StrategyFunctionalization TypeReference
C2 Pd(OAc)₂, [RhCl(CO)₂]₂N-coordination (intrinsic)Arylation, Alkenylation[1][19]
C3/C4 Specialized catalystsRemovable directing groupsAlkenylation, Arylation[7][8]
C8 Rh(III), Ir(III), Pd(II)Quinoline N-oxideAmidation, Arylation, Allylation[11][12][13]
Distal (C5-C7) Cu, other specialized systemsTraceless directing groupsArylation, Alkenylation[14]
Experimental Protocol: General Procedure for Pd-Catalyzed C8-Arylation of a Quinoline N-Oxide

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the quinoline N-oxide (1.0 equiv.), the arylating agent (e.g., an arylboronic acid, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (if required).

  • Solvent and Reagents: Evacuate and backfill the vessel with an inert gas (e.g., argon). Add the anhydrous solvent (e.g., dioxane) and any other reagents such as an oxidant (e.g., Ag₂CO₃, 2.0 equiv.) or a base.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 4: Visualizing the Logic

Diagram 1: Decision Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed q1 What is the target position? start->q1 c2 Target: C2 q1->c2 c8 Target: C8 q1->c8 other Target: Other Distal Position q1->other sol_c2 Optimize ligand and solvent. Consider Rh(I) or Pd(II) catalysts. c2->sol_c2 sol_c8 Is Quinoline N-Oxide being used? c8->sol_c8 sol_c8_no Strongly consider converting quinoline to its N-oxide. c8->sol_c8_no No sol_other Requires specialized directing group. Consult literature for specific positional functionalization. other->sol_other sol_c8_yes Optimize oxidant and additives. Consider Rh(III) or Ir(III) catalysts. sol_c8->sol_c8_yes Yes G sub Quinoline N-Oxide + M(L)n coord Coordination of N-Oxide to Metal Center sub->coord chelate Chelation-Assisted C-H Activation (Cyclometalation at C8) coord->chelate inter 5-Membered Metallacycle Intermediate chelate->inter func Reaction with Coupling Partner (e.g., Oxidative Addition) inter->func reduct Reductive Elimination func->reduct prod C8-Functionalized Quinoline N-Oxide reduct->prod cat_regen Catalyst Regeneration reduct->cat_regen cat_regen->sub

References

Technical Support Center: Method Refinement for Nucleophilic Substitution on Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution on chloroquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical class of reactions. The functionalization of the quinoline scaffold, particularly at the C4-position, is a cornerstone of medicinal chemistry, pivotal in the development of numerous therapeutic agents, including renowned antimalarial drugs.[1]

This document provides in-depth, field-proven insights into refining these methodologies, moving beyond standard protocols to address the specific challenges you may encounter in the lab. Here, we will dissect common experimental hurdles, offer logical troubleshooting pathways, and provide validated protocols to enhance the efficiency, yield, and purity of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of nucleophilic substitution on chloroquinolines.

Q1: Why is the C4-position of the chloroquinoline ring so reactive towards nucleophiles?

A: The reactivity of the C4-position is significantly enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.[1] This nitrogen atom acts as an "electron sink," delocalizing the negative charge of the intermediate formed during the reaction (known as a Meisenheimer complex), thereby stabilizing it.[2][3] This stabilization is most effective when the nucleophile attacks the C2 or C4 positions, making these sites the most electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[4]

Q2: What are the primary mechanisms for nucleophilic substitution on chloroquinolines?

A: The most prevalent mechanism is the Nucleophilic Aromatic Substitution (SNAr) , which proceeds via an addition-elimination pathway.[3][4] This involves the nucleophile attacking the electron-deficient ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[2][4] For less activated systems or when strong bases are used, other mechanisms like the elimination-addition (benzyne) pathway can occur, though this is less common for typical chloroquinoline substitutions.[4][5] In modern synthesis, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have become indispensable for forming C-N bonds with a wide range of amines under milder conditions than traditional SNAr.[6][7]

Q3: Do I always need a catalyst for these reactions?

A: Not necessarily. For highly activated substrates and strong nucleophiles, the SNAr reaction can proceed efficiently with conventional heating.[8] However, for less reactive amines (like anilines) or to achieve higher yields and faster reaction times, a catalyst is often essential.[8] Palladium-based catalysts are widely used for C-N bond formation (Buchwald-Hartwig), while copper catalysts are common for Ullmann-type couplings with oxygen or sulfur nucleophiles. Microwave-assisted synthesis can also dramatically accelerate these reactions, often without the need for a metal catalyst.[8][9]

Q4: How do I select the appropriate solvent and base?

A:

  • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, and dioxane are generally the best choices.[8] They are effective at solvating the reactants and intermediates without interfering with the nucleophile. The choice of solvent can significantly influence catalyst stability and reaction rate.[10]

  • Base: The base's role is crucial, particularly in reactions involving amine nucleophiles. It serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.[5][11] Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Stronger, non-nucleophilic organic bases like DBU or hindered alkoxides (e.g., NaOt-Bu) are frequently used in palladium-catalyzed reactions. The choice of base must be compatible with other functional groups in the molecule.[12]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing and resolving the most frequent issues.

Problem 1: Low or No Conversion (High Recovery of Starting Material)

This is the most common issue, indicating that the reaction has failed to initiate or proceed efficiently.

G start Low / No Conversion reagent_check Verify Reagent Purity & Integrity (Chloroquinoline, Nucleophile, Solvent, Base) start->reagent_check temp_check Increase Reaction Temperature (Conventional or Microwave) reagent_check->temp_check Reagents OK end_node Reaction Optimized reagent_check->end_node Issue Found base_check Evaluate Base Strength & Solubility (e.g., K₂CO₃ vs. NaO-t-Bu) temp_check->base_check No Improvement temp_check->end_node Improvement catalyst_check Catalyst Issue? (For Catalyzed Reactions) base_check->catalyst_check No Improvement base_check->end_node Improvement catalyst_activity Check Catalyst Activity / Loading (Use fresh catalyst, increase loading) catalyst_check->catalyst_activity Yes solvent_check Re-evaluate Solvent Choice (e.g., DMF vs. Toluene) catalyst_check->solvent_check No / Non-catalyzed ligand_check Optimize Ligand (Screen different phosphine ligands) catalyst_activity->ligand_check catalyst_activity->end_node Improvement ligand_check->solvent_check ligand_check->end_node Improvement solvent_check->end_node Improvement

Caption: Troubleshooting Decision Tree for Low Conversion.

  • Cause 1: Insufficient Activation Energy. The reaction may be kinetically slow under the chosen conditions.

    • Solution: Increase the temperature. For thermally stable compounds, switching to microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields.[8][9] For instance, reactions that yield 34% via conventional heating have been improved to 72% with microwave assistance.[9]

  • Cause 2: Inappropriate Base. The base may be too weak to deprotonate the nucleophile effectively, or it may be insoluble in the reaction medium.

    • Solution: Switch to a stronger or more soluble base. In Buchwald-Hartwig aminations, strong bases like NaOt-Bu or K₃PO₄ are often required. For SNAr with amine nucleophiles, base catalysis can be a consequence of rate-limiting proton transfer.[5][11] Ensure the base is thoroughly dried, as water can inhibit the reaction.

  • Cause 3: Catalyst Inactivity (for catalyzed reactions). The palladium precatalyst may not have been activated to the active Pd(0) species, or it may have decomposed.

    • Solution: Use a fresh, high-quality precatalyst. Ensure anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst. Using modern, air-stable precatalysts (e.g., G3 precatalysts) can simplify handling and ensure consistent activity.[13] Increasing catalyst loading (e.g., from 1 mol% to 3 mol%) can also be beneficial, but be mindful of cost and potential for side reactions.

Problem 2: Significant Side Product Formation

A complex crude reaction mixture indicates a loss of selectivity.

Side ProductProbable CauseProposed Solution
Hydrodehalogenation Product Presence of a hydrogen source reducing the C-Cl bond, often mediated by a Pd-H species in catalyzed reactions.[6][13]Rigorously dry all reagents and solvents. Use a base that is less prone to generating Pd-H species. Optimize the ligand-to-metal ratio.
Aryl Alcohol (Hydroxyquinoline) Reaction with residual water or hydroxide ions, especially at high temperatures. This is a known competing pathway in Pd-catalyzed reactions using hydroxide bases.[14][15]Use anhydrous conditions. If using a hydroxide base is necessary, consider a specialized ligand system (like KPhos) designed to suppress hydroxylation.[14][15]
Dimerization/Homo-coupling Self-coupling of the nucleophile or starting material, often promoted by catalyst systems.Lower the reaction temperature. Adjust the catalyst and ligand system. Ensure slow addition of one of the coupling partners.
Bis-substitution (on Dichloroquinolines) The second chlorine is also susceptible to substitution, often at higher temperatures or with excess nucleophile.[16]Use stoichiometric control (1.0-1.2 eq of nucleophile).[1] Keep the reaction temperature as low as possible to exploit the differential reactivity of the chloro positions.

Section 3: Optimized Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for common and advanced procedures.

Protocol 1: Standard SNAr with an Aliphatic Amine (Conventional Heating)

This protocol is a robust starting point for the synthesis of 4-aminoquinolines, adapted from standard literature procedures.[1]

Objective: To synthesize N-substituted-4-amino-7-chloroquinoline.

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Primary/Secondary Aliphatic Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4,7-dichloroquinoline and finely powdered K₂CO₃.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Nucleophile Addition: Add the aliphatic amine dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 4-aminoquinoline derivative.

Protocol 2: Microwave-Assisted SNAr for Rapid Synthesis

Microwave-assisted synthesis offers a significant acceleration of reaction rates and often leads to higher yields and cleaner products.[8][9][17]

Objective: Rapidly synthesize a 4-aminoquinoline derivative.

Materials:

  • 4-chloroquinoline derivative (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Anhydrous solvent (e.g., DMSO, Ethanol)[1][9]

  • Microwave reaction vial with a stir bar

G prep 1. Reagent Prep - Add chloroquinoline, nucleophile, & solvent to microwave vial. seal 2. Sealing - Crimp-seal the vial to ensure a closed system. prep->seal react 3. Microwave Reaction - Set Temp, Pressure, Time. - Irradiate (e.g., 160°C, 2-15 min). seal->react cool 4. Cooling - Cool vial to <50°C using compressed air. react->cool workup 5. Work-up & Purify - Precipitate in water or extract. - Purify via chromatography or recrystallization. cool->workup

Caption: Workflow for Microwave-Assisted SNAr.

Step-by-Step Procedure:

  • Preparation: In a designated microwave reaction vial, combine the 4-chloroquinoline derivative, the amine nucleophile, and the chosen solvent.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Program the reactor for the desired temperature (e.g., 130-160 °C) and time (e.g., 2-20 minutes), with a maximum pressure limit.[9]

  • Cooling: After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C) using the instrument's cooling system.

  • Work-up and Purification: Open the vial carefully. Isolate the product by precipitating in water, followed by filtration, or by standard liquid-liquid extraction. Purify the crude material as required.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 6-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 6-Fluoro-8-methylquinoline (C₁₀H₈FN, Molecular Weight: 161.18 g/mol ).[1][2][3] As a substituted quinoline, this compound belongs to a class of heterocyclic scaffolds crucial in pharmaceutical and materials science research.[4] Accurate and robust analytical methods are paramount for its identification, characterization, and quantification in various matrices. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into methodological choices.

Section 1: Ionization Techniques - A Comparative Analysis

The choice of ionization technique is the most critical decision in developing a mass spectrometry method, as it dictates the nature of the generated ions and, consequently, the information that can be obtained. The selection depends on the analyte's physicochemical properties and the analytical goal, whether it is simple molecular weight confirmation or detailed structural elucidation.[5]

Electrospray Ionization (ESI): The Workhorse for Quantitative Analysis

ESI is a "soft" ionization technique that generates ions from a liquid solution, making it perfectly suited for coupling with High-Performance Liquid Chromatography (LC).[6][7] For this compound, which possesses a basic nitrogen atom, ESI in positive ion mode is highly effective. The primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 162.19.

  • Expertise & Experience: The minimal fragmentation produced by ESI makes it the gold standard for quantitative studies, particularly when using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[8][9] Its high efficiency for polar and ionizable compounds ensures excellent sensitivity, often reaching nanogram-per-liter levels in complex matrices.[8] The causality here is simple: by preserving the intact molecular ion, we create a stable and abundant precursor for highly specific fragmentation in the collision cell, ensuring both sensitivity and selectivity.

Electron Ionization (EI): The Classic for Structural Fingerprinting

Conversely, Electron Ionization (EI) is a "hard" ionization technique requiring the sample to be in the gas phase, making it the standard for Gas Chromatography (GC) coupling.[10][11] Upon bombardment with high-energy electrons (typically 70 eV), the this compound molecule will not only lose an electron to form a radical cation (molecular ion, M⁺• at m/z 161.18) but will also undergo extensive and reproducible fragmentation.[12]

  • Trustworthiness: The reproducibility of EI fragmentation patterns is its greatest strength. These patterns serve as a molecular "fingerprint" that can be compared against spectral libraries for confident identification. While not ideal for quantifying the parent compound due to the depletion of the molecular ion, the rich fragmentation data is invaluable for initial identification and structural confirmation of unknown compounds.[13]

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another LC-MS compatible technique that is effective for a wide range of small molecules. It is particularly useful for analytes that are not polar enough to ionize efficiently by ESI.[7] Like ESI, it typically produces a protonated molecule [M+H]⁺, but the ionization process is more energetic, which can sometimes lead to more in-source fragmentation. For this compound, APCI would be a viable, though likely less sensitive, alternative to ESI.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)
Typical Platform LC-MSGC-MSLC-MS
Ionization Type SoftHardModerately Soft
Primary Ion [M+H]⁺ (m/z 162.19)M⁺• (m/z 161.18)[M+H]⁺ (m/z 162.19)
Fragmentation Minimal; controlled via MS/MSExtensive & ReproducibleMinimal to Moderate
Primary Use Case Quantitative Analysis, Intact MassStructural Elucidation, Library MatchingAnalysis of less polar compounds
Sensitivity Very HighModerate to HighHigh

Section 2: Elucidating Structure through Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of an analyte and for developing highly selective quantitative methods. In this process, the precursor ion (e.g., the [M+H]⁺ from ESI) is isolated and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions.[14]

The fragmentation of the quinoline core is well-understood and typically involves characteristic losses.[6][15] For the protonated this compound ion ([M+H]⁺, m/z 162.19), the following fragmentation pathways are proposed based on established chemical principles and data from analogous structures like methylquinolines and fluoroquinolones.[16][17]

  • Loss of Methyl Radical: The most labile bond is often the C-C bond of the methyl group. Loss of a neutral methyl radical (•CH₃, 15 Da) would result in a fragment ion at m/z 147.19 .

  • Loss of Hydrogen Cyanide (HCN): A hallmark of nitrogen-containing heterocycles, the quinoline ring can undergo rearrangement and lose a neutral molecule of HCN (27 Da), leading to a fragment ion at m/z 135.19 .[6]

  • Sequential Losses: Further fragmentation of the primary fragments can occur. For instance, the m/z 147.19 fragment could subsequently lose HCN to yield a fragment at m/z 120.19 .

Proposed Fragmentation Pathway of [M+H]⁺

G parent [M+H]⁺ m/z 162.19 frag1 Loss of •CH₃ (15 Da) parent->frag1 frag2 Loss of HCN (27 Da) parent->frag2 ion1 [C₉H₅FN]⁺ m/z 147.19 frag1->ion1 frag3 Loss of HCN (27 Da) ion1->frag3 ion2 [C₉H₆F]⁺ m/z 135.19 frag2->ion2 ion3 [C₈H₄F]⁺ m/z 120.19 frag3->ion3

Caption: Proposed CID fragmentation pathway for protonated this compound.

Section 3: Mass Spectrometry in Context - Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is essential to understand its performance relative to other common analytical techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique for the quantification of organic molecules.[18][19] However, its sensitivity is significantly lower than MS, and its selectivity is limited. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification, a problem that the specificity of MS/MS easily overcomes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent choice.[19] It provides superior chromatographic resolution for many small molecules compared to standard HPLC. The use of EI provides valuable structural information. However, it may require derivatization for less volatile compounds and is unsuitable for thermally labile molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the de novo structural elucidation of a pure compound. It provides unambiguous information about the connectivity of atoms in a molecule. However, it suffers from very low sensitivity, making it unsuitable for trace-level quantification in complex samples.

Comparative Summary of Analytical Techniques
TechniquePrimary ApplicationSensitivitySelectivityThroughput
LC-MS/MS Quantification & IdentificationVery HighVery HighHigh
GC-MS Identification & QuantificationHighHighHigh
HPLC-UV QuantificationLow to ModerateModerateHigh
NMR Structure ElucidationVery LowVery HighLow

Section 4: Experimental Protocol - A Self-Validating LC-MS/MS Workflow

This section provides a detailed, robust protocol for the quantitative analysis of this compound in a research matrix (e.g., a reaction mixture or biological sample extract) using LC-MS/MS. The self-validating nature of this protocol comes from the use of an internal standard and the specificity of MRM transitions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Sample B 2. Add Internal Standard A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Inject onto LC Column E->F G 7. Chromatographic Separation F->G H 8. ESI Ionization G->H I 9. MRM Detection H->I J 10. Integrate Peak Areas (Analyte & IS) I->J K 11. Calculate Peak Area Ratios J->K L 12. Quantify using Calibration Curve K->L

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • To 100 µL of sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins and extract the analyte.[6]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Instrumentation: Standard HPLC system (e.g., Waters Acquity, Agilent 1290).

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrumentation: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.[20]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion m/z 162.2 -> Product ion m/z 135.2 (quantitative); Precursor ion m/z 162.2 -> Product ion m/z 147.2 (qualitative).

      • Internal Standard: Monitor appropriate precursor/product ion pair.

    • Collision energy and other MS/MS parameters should be optimized for each transition to maximize signal intensity.[14]

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and versatility for the analysis of this compound. ESI-based LC-MS/MS is the superior choice for quantitative applications in complex matrices, providing robust and reliable data. In contrast, GC-MS with EI is a powerful tool for initial identification and structural confirmation. By understanding the principles behind different ionization and analysis strategies, researchers can develop and validate methods that are perfectly tailored to their specific scientific objectives, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the FT-IR Spectroscopic Data of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Vibrational Language of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules. Understanding the precise structure and electronic properties of novel quinoline derivatives is paramount in drug development and materials design. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and readily accessible tool for elucidating the molecular structure of these compounds. By analyzing the vibrational modes of the quinoline nucleus and its substituents, researchers can gain critical insights into bonding, substitution patterns, and intermolecular interactions.

This guide provides a comprehensive comparison of the FT-IR spectroscopic data for a range of substituted quinoline compounds. Moving beyond a simple catalog of frequencies, we will delve into the underlying principles governing the observed spectral shifts, offering a framework for the rational interpretation of the FT-IR spectra of newly synthesized quinoline derivatives. The experimental protocols detailed herein are designed to ensure data integrity and reproducibility, reflecting best practices in the field.

The Quinoline Nucleus: A Vibrational Fingerprint

The FT-IR spectrum of the parent quinoline molecule is characterized by a series of distinct absorption bands arising from the vibrations of its fused aromatic ring system. These include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending modes. A foundational understanding of these characteristic vibrations is essential for interpreting the more complex spectra of substituted derivatives.

Key Vibrational Regions for the Quinoline Core:
  • > 3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1620-1430 cm⁻¹: Aromatic C=C and C=N stretching vibrations. These are often complex and overlapping, but provide a rich "fingerprint" of the heterocyclic system.

  • 1300-1000 cm⁻¹: In-plane C-H bending vibrations.

  • < 900 cm⁻¹: Out-of-plane C-H bending vibrations. The patterns in this region can be indicative of the substitution on the benzene and pyridine rings.

The Influence of Substituents: A Systematic Comparison

The introduction of substituents onto the quinoline ring perturbs its electronic distribution and geometry, leading to predictable shifts in the vibrational frequencies of both the quinoline core and the substituent itself. These shifts provide a wealth of information about the nature and position of the substituent.

General Principles of Substituent Effects:
  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) groups tend to draw electron density away from the aromatic ring. This can strengthen some bonds and weaken others, leading to shifts in the corresponding stretching frequencies. For example, the C=N stretching frequency may be altered due to changes in the bond order.

  • Electron-Donating Groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups donate electron density to the ring system. This can lead to significant changes in the vibrational modes of the quinoline nucleus, often shifting them to lower wavenumbers.

The following table summarizes the characteristic FT-IR absorption bands for a selection of monosubstituted quinoline derivatives, providing a comparative overview of the substituent effects.

Substituent & PositionKey Vibrational Modes (cm⁻¹)Observations and Interpretation
Unsubstituted Quinoline ~3050 (C-H str), ~1620, 1580, 1500 (C=C/C=N str), ~750 (C-H oop bend)Baseline spectrum for comparison. The C-H out-of-plane bending is characteristic of the substitution pattern.
8-Hydroxyquinoline ~3400 (broad, O-H str), ~1580 (C=N str), ~1280 (C-O str)The broad O-H band indicates hydrogen bonding. The C=N and ring modes are influenced by the electron-donating hydroxyl group.[1][2][3][4]
4-Hydroxyquinoline ~3300-2500 (very broad, O-H str), ~1640 (C=O str)Exists in keto-enol tautomerism, with the keto form often predominating in the solid state, giving a characteristic C=O stretch.[5]
8-Aminoquinoline ~3400 & ~3300 (N-H str), ~1620 (N-H bend)The two N-H stretching bands are characteristic of a primary amine. The position of these bands can be sensitive to hydrogen bonding.[6]
6-Nitroquinoline ~1530 & ~1350 (asymmetric & symmetric NO₂ str)Strong, characteristic bands for the nitro group. The electron-withdrawing nature of the NO₂ group can shift the quinoline ring vibrations to higher frequencies.
7-Chloro-4-aminoquinoline ~3450 & ~3300 (N-H str), ~1615 (N-H bend), ~800-700 (C-Cl str)Combination of features from the amino group and the chloro substituent. The C-Cl stretch is often found in the fingerprint region.
8-Methylquinoline ~2950 (aliphatic C-H str), ring modes shifted slightlyThe electron-donating methyl group causes minor shifts in the quinoline ring vibrations compared to the unsubstituted molecule.[7][8]

Experimental Protocols for High-Fidelity FT-IR Analysis

The quality and interpretability of FT-IR data are critically dependent on proper sample preparation and data acquisition. The following protocols provide a self-validating system for obtaining reliable spectra of solid quinoline derivatives.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation, making it ideal for routine analysis.

  • Rationale: This method relies on the total internal reflection of an infrared beam within a high-refractive-index crystal (e.g., diamond or germanium). An evanescent wave penetrates a small distance into the sample placed in intimate contact with the crystal, allowing for the measurement of its infrared absorption.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid quinoline compound onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the FT-IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.

Visualizing the Workflow: From Sample to Spectrum

The following diagram illustrates the generalized workflow for the FT-IR analysis of a substituted quinoline compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Substituted Quinoline Compound Prep Choose Method: - ATR (direct) - KBr Pellet - Thin Film Sample->Prep Background Record Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Ratio Sample vs. Background Acquire->Process Interpret Interpret Spectrum: - Identify Functional Groups - Analyze Fingerprint Region Process->Interpret Compare Compare with Reference Data Interpret->Compare

Caption: A generalized workflow for FT-IR analysis of quinoline compounds.

Advanced Interpretation: The Power of Computational Chemistry

For a deeper understanding of the vibrational spectra of novel quinoline derivatives, experimental data can be powerfully complemented by computational methods, such as Density Functional Theory (DFT).[4][9][10][11][12]

  • Causality: DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. This allows for the unambiguous assignment of complex vibrational modes and provides a theoretical basis for understanding the electronic effects of substituents on the observed spectra. By comparing the experimental spectrum with the computationally predicted spectrum, researchers can gain greater confidence in their structural assignments.

Conclusion: A Versatile Tool for Quinoline Chemistry

FT-IR spectroscopy stands as an indispensable technique in the arsenal of chemists working with quinoline derivatives. Its sensitivity to molecular structure, coupled with the ease and speed of analysis, makes it an invaluable tool for reaction monitoring, quality control, and structural elucidation. By understanding the fundamental vibrational modes of the quinoline nucleus and the systematic effects of various substituents, researchers can leverage FT-IR spectroscopy to accelerate the discovery and development of new medicines and materials. This guide serves as a foundational resource to aid in the interpretation of these complex, yet information-rich, molecular fingerprints.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-8-methylquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic modification of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-8-methylquinoline analogs, a class of compounds with significant therapeutic potential. By examining the influence of specific structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a rational framework for the design of novel and more effective quinoline-based therapeutics.

The Strategic Importance of Fluorine and Methyl Substitutions

The introduction of a fluorine atom and a methyl group at the 6- and 8-positions of the quinoline core, respectively, is a deliberate design choice aimed at enhancing the drug-like properties of the resulting analogs.

  • The Role of the 6-Fluoro Substituent: Fluorination is a widely employed strategy in modern drug design to improve a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4] The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance antibacterial activity.[1] Its high electronegativity and ability to form strong carbon-fluorine bonds can profoundly influence the electronic properties of the quinoline system, impacting its interaction with biological targets.[4]

  • The Impact of the 8-Methyl Group: The methyl group at the 8-position, while seemingly simple, can play a crucial role in modulating the molecule's lipophilicity and steric profile. This can influence its ability to cross cell membranes and fit into the binding pockets of target proteins. The precise effect of the 8-methyl group is often context-dependent and is best understood through comparative analysis with unsubstituted or differently substituted analogs.

Structure-Activity Relationship Analysis: A Comparative Overview

While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are limited in publicly available literature, valuable insights can be extrapolated from closely related quinoline derivatives. By analyzing the biological data of analogs with variations at other positions of the quinoline core, we can deduce key structural determinants for activity.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents, often acting through mechanisms like kinase inhibition.[4] Insights from the closely related 6,8-difluoro-2-methylquinoline analogs suggest that the substitution pattern on an appended 4-anilino moiety is critical for potent anticancer activity.[5]

Table 1: Comparative Antiproliferative Activity of Related 7-Fluoro-4-anilinoquinoline Derivatives [5]

Compound IDR (Substituent on Aniline Ring at C4)IC50 (μM) - HeLa CellsIC50 (μM) - BGC-823 Cells
1a3-ethynyl10.318.15
1b3-chloro12.579.33
1c3-bromo11.898.76
1d3-methyl21.4515.24
1e3-methoxy14.2810.17
1f3-isopropyl8.926.48
1g3-tert-butyl9.567.21

Data from a study on 7-fluoro-4-anilinoquinolines, providing valuable insights into the SAR of fluorinated quinolines.

From this data, a clear trend emerges: bulky, hydrophobic groups at the meta-position of the aniline ring, such as isopropyl and tert-butyl, are beneficial for enhancing cytotoxic activity against both HeLa and BGC-823 cancer cell lines.[5] This suggests that for this compound analogs, the exploration of various substituents at the 4-position, particularly those with hydrophobic character, could be a fruitful avenue for developing potent anticancer agents. The electron-withdrawing nature of the 6-fluoro group is also hypothesized to favorably influence interactions with biological targets.[4]

SAR_Anticancer Core This compound Core Position4 Position 4 Substitution Core->Position4 Modification at C4 Anilino Anilino Moiety Position4->Anilino Hydrophobic Bulky Hydrophobic Groups (e.g., isopropyl, tert-butyl) Anilino->Hydrophobic meta-substitution Activity Enhanced Anticancer Activity Hydrophobic->Activity

Caption: Key SAR insights for enhancing anticancer activity.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent example.[4] The presence of a fluorine atom at the C6 position is a known determinant for enhanced antibacterial potency.[1] While specific data on this compound analogs is scarce, research on related di-halogenated quinolines and quinazolinones has demonstrated significant antibacterial and antifungal activities, suggesting that the 6,8-disubstitution pattern is favorable for antimicrobial action.[4]

Table 2: Hypothesized Antimicrobial Potential Based on Related Structures

Structural FeatureRelated Compound ClassObserved ActivityImplication for this compound Analogs
6-Fluoro substitutionFluoroquinolone AntibioticsBroad-spectrum antibacterial activityPotential for potent antibacterial properties[1][4]
6,8-Dihalogenation6,8-Dibromo-4(3H)quinazolinonesAntibacterial and antifungal activitiesThe 6,8-substitution pattern is likely beneficial for antimicrobial activity[4]
Di-fluoro substitutionIpflufenoquin (7,8-Difluoro-2-methylquinoline)Fungicidal activitySuggests potential for antifungal applications[4]

Based on these related structures, it is reasonable to hypothesize that this compound derivatives could exhibit a valuable spectrum of antimicrobial activities. Screening against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains, would be a critical step in validating this potential.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis Protocol: Skraup-Doebner-Von Miller Reaction

A common and versatile method for synthesizing the quinoline core is the Skraup-Doebner-Von Miller reaction.[6]

Step-by-step Methodology:

  • Reactant Preparation: Dissolve 4-fluoro-2-methylaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Acid Catalyst: Add a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to the reaction mixture.

  • Addition of α,β-Unsaturated Carbonyl Compound: Slowly add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) to the mixture while maintaining a controlled temperature.

  • Oxidizing Agent: Introduce an oxidizing agent, such as arsenic pentoxide or nitrobenzene, to facilitate the cyclization and aromatization.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography to yield the desired this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Fluoro-2-methylaniline + α,β-Unsaturated Carbonyl Reaction Skraup-Doebner-Von Miller Reaction (Acid Catalyst, Oxidizing Agent) Start->Reaction Purification Work-up and Purification (Neutralization, Extraction, Chromatography) Reaction->Purification Product This compound Analog Purification->Product

Caption: Workflow for the synthesis of the core scaffold.

In Vitro Antiproliferative Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, BGC-823) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_assay MTT Assay for Cytotoxicity Start Seed Cancer Cells in 96-well Plate Treatment Treat with Quinoline Analogs Start->Treatment MTT_Incubation Add MTT and Incubate Treatment->MTT_Incubation Solubilization Solubilize Formazan Crystals MTT_Incubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for determining antiproliferative activity.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, modifications at the 4-position with bulky, hydrophobic groups are predicted to be a key strategy for enhancing anticancer activity. Furthermore, the inherent properties of the 6-fluoro-substituted quinoline core suggest a strong potential for antimicrobial applications.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to establish a direct and comprehensive SAR. This should include screening against a broad range of cancer cell lines and microbial pathogens. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

A Comparative Benchmarking Guide: Evaluating 6-Fluoro-8-methylquinoline Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous, multi-faceted evaluation. This guide provides a comprehensive framework for benchmarking a novel quinoline-based compound, 6-Fluoro-8-methylquinoline, against established kinase inhibitors. Quinoline scaffolds are prevalent in a multitude of biologically active compounds, and their derivatives have shown significant potential as kinase inhibitors.[1][2][3][4] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a compound of interest.[3]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterization. We will explore the essential in vitro and cell-based assays required to build a comprehensive profile of this novel compound, comparing its hypothetical performance against well-characterized inhibitors.

The Kinase Inhibitor Landscape: The Importance of Rigorous Benchmarking

The human kinome consists of over 500 protein kinases, which are pivotal regulators of cellular signaling.[5][6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[7][8][9] The development of selective kinase inhibitors, however, is a significant challenge due to the highly conserved ATP-binding site across the kinase family.[5][10] Therefore, a thorough understanding of a novel inhibitor's potency, selectivity, and mechanism of action is paramount.

Benchmarking against established inhibitors provides crucial context for a new compound's potential advantages and liabilities. For this guide, we will compare the hypothetical profile of this compound against two well-known kinase inhibitors:

  • Staurosporine: A potent, non-selective kinase inhibitor often used as a positive control.[8]

  • Dasatinib: A multi-kinase inhibitor approved for clinical use, targeting Abl and Src family kinases, among others.[11]

Part 1: In Vitro Characterization - Potency and Selectivity Profiling

The initial assessment of a novel kinase inhibitor begins with in vitro assays to determine its intrinsic inhibitory activity against a panel of purified kinases.

Experimental Design: Kinase Panel Selection

The choice of kinases for selectivity profiling is critical. A tiered approach is recommended:

  • Initial Broad Screening: A large panel of kinases (e.g., >100) to identify the primary targets and potential off-targets.

  • Focused Sub-Panels: Based on the initial screen, smaller, more focused panels can be used to delineate selectivity within specific kinase families.

For this compound, a primary screen would be essential to first identify its putative primary target(s).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[8]

Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound, Staurosporine, and Dasatinib in DMSO, starting from a high concentration (e.g., 1 mM). A "no inhibitor" control (DMSO only) should also be prepared.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.[8]

  • Enzyme Addition: Add 2.5 µL of the target kinase to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for each specific kinase to allow for a more accurate comparison of inhibitor potency.[12][13]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Data Presentation: Hypothetical IC50 Values

The results of the in vitro kinase assays should be summarized in a clear and concise table.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
Kinase A (Hypothetical Primary Target) 25 58
Kinase B5001015
Kinase C>10,00020>10,000
Kinase D15025
Kinase E>10,00015>10,000

This table presents hypothetical data for illustrative purposes.

Part 2: Cell-Based Characterization - Target Engagement and Functional Effects

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are crucial for confirming target engagement in a physiological context and assessing the compound's functional consequences.[14]

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a compound to a specific kinase in live cells.[15] This provides direct evidence of target engagement.

Protocol:

  • Cell Preparation: Use cells endogenously expressing the target kinase or transiently transfect cells with a vector expressing the kinase of interest as a NanoLuc® fusion protein.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and the established inhibitors.

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.[15]

  • Data Analysis: Determine the IC50 value for target engagement.

Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on cell growth and survival, providing a functional readout of its cellular activity.

Protocol:

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase's signaling pathway into a 96-well plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a dose-response of this compound and the comparator compounds for 72 hours.[16]

  • Viability Measurement:

    • MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Data Presentation: Hypothetical Cellular Activity
Cell Line (Primary Kinase Target)This compound GI50 (nM)Staurosporine GI50 (nM)Dasatinib GI50 (nM)
Cell Line A (Kinase A dependent) 150 1025
Cell Line B (Kinase B dependent)2,5005075
Cell Line C (Resistant)>10,000>1,000>10,000

This table presents hypothetical data for illustrative purposes.

Visualizing the Scientific Process

Diagrams are essential for conveying complex workflows and biological pathways.

G cluster_0 In Vitro Benchmarking cluster_1 Cell-Based Benchmarking iv_start Novel Compound (this compound) iv_assay In Vitro Kinase Assay (Luminescence-based) iv_start->iv_assay iv_data Determine IC50 Values iv_assay->iv_data iv_selectivity Selectivity Profile iv_data->iv_selectivity cb_start Cell Lines (Target-dependent) iv_selectivity->cb_start Proceed if potent and selective cb_te Target Engagement Assay (NanoBRET™) cb_start->cb_te cb_func Functional Assay (Proliferation/Viability) cb_start->cb_func cb_data_te Confirm Target Binding cb_te->cb_data_te cb_data_func Determine GI50/IC50 cb_func->cb_data_func cb_efficacy Cellular Efficacy cb_data_te->cb_efficacy cb_data_func->cb_efficacy G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Inhibitor This compound Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

References

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Quinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spectroscopic Blueprint of Quinoline Synthesis

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone. Its derivatives form the basis of a vast array of therapeutic agents, from antimalarials to anticancer drugs. The success of any quinoline synthesis—be it a classic Skraup, Combes, or Friedländer reaction—hinges on the quality and purity of its foundational precursors.[1] As researchers, our ability to unequivocally identify and qualify these starting materials is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of common quinoline precursors, offering the experimental data and procedural rationale necessary to ensure the integrity of your synthetic workflow.

The choice of spectroscopic technique is dictated by the information required. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns. Together, they form a powerful triad for structural verification and purity assessment. This guide is structured to cross-reference these techniques, enabling a holistic and confident characterization of your starting materials.

Aromatic Amines: The Nitrogenous Core

Anilines are the most common nitrogen-containing precursors in quinoline synthesis. Their spectroscopic characteristics are heavily influenced by the substituents on the aromatic ring, which in turn dictate the regioselectivity of the subsequent cyclization reaction.

Spectroscopic Comparison of Anilines

The following tables summarize the key spectroscopic data for unsubstituted aniline and two representative substituted examples: p-toluidine (electron-donating group) and m-chloroaniline (electron-withdrawing group).

Table 1: ¹H and ¹³C NMR Data for Representative Anilines (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Aniline ~3.6 (s, 2H, -NH₂) ~6.7 (d, 2H, Ar-H) ~6.8 (t, 1H, Ar-H) ~7.2 (t, 2H, Ar-H)[2]~115.2 (C2, C6) ~118.8 (C4) ~129.4 (C3, C5) ~146.6 (C1)[2]
p-Toluidine ~2.2 (s, 3H, -CH₃) ~3.5 (s, 2H, -NH₂) ~6.6 (d, 2H, Ar-H) ~6.9 (d, 2H, Ar-H)[3]~20.5 (-CH₃) ~115.3 (C2, C6) ~127.3 (C4) ~129.8 (C3, C5) ~144.1 (C1)[4]
m-Chloroaniline ~3.8 (s, 2H, -NH₂) ~6.6-6.8 (m, 2H, Ar-H) ~7.0-7.2 (m, 2H, Ar-H)[5]~113.6 (C6) ~115.0 (C2) ~118.9 (C4) ~130.3 (C5) ~134.9 (C3-Cl) ~147.8 (C1)

Table 2: Key IR Absorption Frequencies for Representative Anilines (cm⁻¹)

CompoundN-H StretchN-H BendC-N Stretch (Aromatic)Aromatic C-H Stretch
Aniline ~3440, ~3360 (two bands, primary amine)~1620~1280~3050
p-Toluidine ~3430, ~3350~1620~1265~3030
m-Chloroaniline ~3440, ~3350[6]~1615~1310~3060

Table 3: Key Mass Spectrometry Fragments for Representative Anilines (EI-MS)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Interpretation
Aniline 93[7]66 ([M-HCN]⁺), 65 ([C₅H₅]⁺)
p-Toluidine 107106 ([M-H]⁺, base peak), 92 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)
m-Chloroaniline 127/129 (isotope pattern)92 ([M-Cl]⁺), 65 ([C₅H₅]⁺)
Expertise in Action: Interpreting Aniline Spectra
  • NMR Causality: The position of the -NH₂ protons in ¹H NMR (~3-4 ppm) is a key identifier but can be broad and exchangeable with D₂O. The aromatic protons provide a wealth of information. Electron-donating groups (like the methyl in p-toluidine) shield the ring protons, shifting them upfield (lower ppm) compared to aniline. Conversely, electron-withdrawing groups (like the chloro in m-chloroaniline) deshield them, causing a downfield shift. This effect is critical for confirming the substitution pattern.

  • IR Signature: The hallmark of a primary aniline is the presence of two distinct N-H stretching bands, corresponding to the symmetric and asymmetric vibrations of the -NH₂ group.[8] The absence of one of these bands could indicate a secondary amine impurity.

  • MS Fragmentation: In Electron Ionization (EI) MS, the molecular ion peak is typically strong. For substituted anilines, fragmentation often involves the loss of the substituent or cleavage of the C-N bond. The characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a definitive marker for chloroanilines.[9]

  • Purity Assessment: Impurities in anilines often arise from oxidation or side reactions during synthesis. Oxidized, polymeric species can appear as a reddish-brown color in the sample.[10] GC-MS is an excellent technique for identifying volatile impurities.[11][12] In ¹H NMR, extraneous peaks in the aromatic or aliphatic regions can signal impurities. Purity of >95% is often required for reliable biological testing of resulting quinolines.[13]

Carbonyl Compounds: The Electrophilic Partners

The second component in most quinoline syntheses is a carbonyl compound that provides the remaining carbon atoms for the new heterocyclic ring. These fall into several key classes, each with distinct spectroscopic features.

β-Dicarbonyl Compounds (β-Ketoesters and β-Diketones)

These precursors, used in syntheses like the Combes and Gould-Jacobs reactions, exist as a mixture of keto and enol tautomers.[14][15] This equilibrium is solvent-dependent and clearly observable in their spectra.

Table 4: ¹H and ¹³C NMR Data for Ethyl Acetoacetate and Acetylacetone (in CDCl₃)

CompoundTautomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Ethyl Acetoacetate Keto1.3 (t, 3H, -CH₃), 2.3 (s, 3H, Ac-CH₃), 3.5 (s, 2H, α-CH₂), 4.2 (q, 2H, O-CH₂)14.1, 30.1, 50.2, 61.4, 167.2, 200.6
Enol1.3 (t, 3H), 2.0 (s, 3H), 4.2 (q, 2H), 5.0 (s, 1H, =CH), 12.1 (s, 1H, enol -OH)14.3, 19.3, 59.3, 90.0, 172.1, 175.8
Acetylacetone Keto2.2 (s, 6H, -CH₃), 3.6 (s, 2H, α-CH₂)[16]30.5 (-CH₃), 58.5 (α-CH₂), 202.0 (C=O)[10]
Enol2.0 (s, 6H, -CH₃), 5.5 (s, 1H, =CH), 16.5 (s, 1H, enol -OH)[16]24.5 (-CH₃), 100.5 (=CH), 191.5 (C=O)[10]

Table 5: Key IR and MS Data for β-Dicarbonyls

CompoundKey IR Frequencies (cm⁻¹)Key MS Fragments (EI-MS) [m/z]
Ethyl Acetoacetate ~3400 (broad, enol O-H), ~1745 (ester C=O), ~1720 (keto C=O), ~1650 (enol C=C)130 (M⁺), 88, 85, 69, 43 (base peak, [CH₃CO]⁺)[17][18]
Acetylacetone ~2900-3000 (broad, enol O-H), ~1725, ~1710 (keto C=O), ~1620 (enol C=O & C=C)[16]100 (M⁺), 85 ([M-CH₃]⁺), 43 (base peak, [CH₃CO]⁺)
  • The Tautomerism Tells a Story: The most striking feature is the presence of two sets of signals in both ¹H and ¹³C NMR, corresponding to the keto and enol forms.[19] The ratio of these forms can be determined by integrating the respective peaks (e.g., the α-CH₂ of the keto form vs. the =CH of the enol form). The extremely downfield-shifted enolic proton (~12-17 ppm) is a definitive sign of a β-dicarbonyl, resulting from strong intramolecular hydrogen bonding.

  • IR Distinctions: In the IR spectrum, the keto form shows two distinct C=O stretching peaks (ester and ketone). The enol form, however, exhibits a broad O-H stretch and a lower-frequency, conjugated C=O stretch often overlapping with the C=C stretch.[19]

  • MS Fragmentation Logic: The fragmentation is dominated by α-cleavage around the carbonyl groups. The most common and abundant fragment for acetyl-containing compounds is the acylium ion [CH₃CO]⁺ at m/z 43.[17]

α,β-Unsaturated Carbonyl Compounds

Used in the Doebner-von Miller and Skraup syntheses, these precursors contain conjugated double bond and carbonyl systems, which give rise to characteristic spectral features.

Table 6: Spectroscopic Data for Representative α,β-Unsaturated Carbonyls

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)Key IR Frequencies (cm⁻¹)Key MS Fragments (EI-MS) [m/z]
Crotonaldehyde 1.9 (d, 3H), 6.1 (dq, 1H), 6.8 (dd, 1H), 9.5 (d, 1H)[20]18.2, 133.5, 158.5, 193.8~1690 (C=O), ~1640 (C=C), ~970 (trans C-H bend)[17]70 (M⁺), 69 ([M-H]⁺), 41 ([M-CHO]⁺), 39
Methyl Vinyl Ketone 2.3 (s, 3H), 5.9 (d, 1H), 6.2 (d, 1H), 6.3 (dd, 1H)[21]26.0, 128.5, 136.8, 198.5~1685 (C=O), ~1620 (C=C), ~960 (C-H bend)[22]70 (M⁺), 55 ([M-CH₃]⁺), 43 (base peak, [CH₃CO]⁺)
o-Aminoaryl Aldehydes and Ketones

These are the key precursors for the Friedländer synthesis, containing both the amine nucleophile and an electrophilic carbonyl group within the same molecule.[23][24][25]

Table 7: Spectroscopic Data for Representative o-Aminoaryl Carbonyls

Compound¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)Key IR Frequencies (cm⁻¹)Key MS Fragments (EI-MS) [m/z]
o-Aminobenzaldehyde 6.3 (s, 2H, -NH₂), 6.6 (t, 1H), 6.8 (d, 1H), 7.2 (t, 1H), 7.4 (d, 1H), 9.8 (s, 1H, -CHO)114.9, 116.8, 118.5, 135.4, 136.1, 151.8, 193.6~3470, ~3350 (N-H), ~1660 (C=O), ~1615 (N-H bend)121 (M⁺), 120 ([M-H]⁺), 93 ([M-CO]⁺), 92
o-Aminoacetophenone 2.5 (s, 3H, -CH₃), 6.5-6.7 (m, 2H), 7.2 (t, 1H), 7.4 (s, 2H, -NH₂), 7.7 (d, 1H)28.0, 115.9, 116.4, 119.5, 131.5, 134.1, 150.5, 200.1[26]~3480, ~3330 (N-H), ~1650 (C=O), ~1610 (N-H bend)135 (M⁺), 120 (base peak, [M-CH₃]⁺), 92

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for obtaining reproducible, high-quality spectroscopic data. The following sections provide step-by-step methodologies for the analysis of liquid and solid quinoline precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: NMR sample preparation is critical. The sample must be homogeneous and free of particulate matter to avoid distortions in the magnetic field, which would lead to poor spectral resolution.[9] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[21]

Protocol:

  • Sample Preparation (Solid): a. Weigh 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the precursor into a clean, dry vial.[11] b. Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). c. Vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulates.

  • Sample Preparation (Liquid): a. Add 1-2 drops of the liquid precursor directly into an NMR tube. b. Add ~0.7 mL of the deuterated solvent and gently mix.

  • Data Acquisition: a. Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. b. Insert the sample into the spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal. e. Acquire the ¹H spectrum. A standard acquisition includes a 90° pulse and an acquisition time of 2-4 seconds. f. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, which improves the signal-to-noise ratio.

Fourier-Transform Infrared (IR) Spectroscopy Protocol (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is a versatile technique for both liquids and solids, requiring minimal sample preparation. It relies on the sample making direct, firm contact with a high-refractive-index crystal (e.g., diamond) to generate a spectrum.[25][27]

Protocol:

  • Background Scan: a. Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol. b. Run a background scan with nothing on the crystal. This subtracts the spectral signature of the atmosphere (CO₂, H₂O) from the sample spectrum.

  • Sample Analysis (Liquid): a. Place one or two drops of the liquid precursor onto the center of the ATR crystal. b. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Sample Analysis (Solid): a. Place a small amount of the solid precursor powder onto the center of the crystal. b. Lower the pressure arm to press the sample firmly and evenly against the crystal surface. c. Acquire the sample spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly with a solvent-dampened tissue to prevent cross-contamination.

Mass Spectrometry (MS) Protocol (Direct Infusion ESI & GC-MS)

Causality: The choice of ionization method depends on the analyte's properties. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a "hard" technique that causes extensive fragmentation, which is excellent for structural elucidation of volatile compounds. Electrospray Ionization (ESI) is a "soft" technique, often used with direct infusion or Liquid Chromatography (LC), that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.

Protocol (GC/EI-MS):

  • Sample Preparation: a. Prepare a dilute solution of the precursor (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. b. For some polar anilines, derivatization may be required to improve volatility and peak shape.[9][28]

  • Instrument Setup: a. Use a general-purpose capillary column (e.g., DB-5ms or HP-5ms). b. Set a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Data Acquisition: a. Inject 1 µL of the sample solution into the GC. b. The mass spectrometer will scan a mass range (e.g., m/z 35-500) to detect the molecular ion and its fragments as they elute from the column.

Visualizing the Workflow and Data Relationships

Understanding the flow of analysis and the relationship between a precursor's structure and its spectral output is key to efficient characterization.

Quinoline_Precursor_Analysis_Workflow cluster_synthesis Quinoline Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation cluster_decision Quality Control Decision Precursors Select Precursor (Aniline, Carbonyl, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Precursors->NMR  Analyze Sample IR FTIR Spectroscopy Precursors->IR  Analyze Sample MS Mass Spectrometry Precursors->MS  Analyze Sample Structure Structural Framework (Connectivity, C-H Count) NMR->Structure Provides FuncGroups Functional Groups (-NH₂, C=O, C=C) IR->FuncGroups Identifies MolWeight Molecular Weight & Formula MS->MolWeight Determines Purity Assess Purity >95%? Structure->Purity  Cross-Reference Data FuncGroups->Purity  Cross-Reference Data MolWeight->Purity  Cross-Reference Data Proceed Proceed to Synthesis Purity->Proceed Yes Purify Purify or Reject Batch Purity->Purify No

Caption: Workflow for spectroscopic characterization and quality control of quinoline precursors.

Spectroscopic_Data_Relationship cluster_precursor Precursor Structure cluster_spectra Characteristic Spectral Features Aniline Aniline (-NH₂, Ar-H) NMR_A ¹H: ~3.6 ppm (-NH₂) ¹³C: ~146 ppm (C-N) Aniline->NMR_A IR_A IR: Two N-H bands ~3400 cm⁻¹ Aniline->IR_A MS_A MS: [M-HCN]⁺ fragment Aniline->MS_A BKetoester β-Ketoester (Keto-Enol Tautomers) NMR_B ¹H: Keto & Enol signals Enol OH ~12-17 ppm BKetoester->NMR_B IR_B IR: Multiple C=O bands Broad enol O-H BKetoester->IR_B MS_B MS: [CH₃CO]⁺ fragment (m/z 43) BKetoester->MS_B UnsatKetone α,β-Unsaturated Ketone (C=C-C=O) NMR_U ¹H: Vinyl protons ~5.5-7.0 ppm UnsatKetone->NMR_U IR_U IR: Conjugated C=O ~1685 cm⁻¹ UnsatKetone->IR_U MS_U MS: Loss of alkyl/vinyl UnsatKetone->MS_U

Caption: Relationship between precursor class and its key spectroscopic signatures.

Conclusion

The meticulous characterization of starting materials is not a preliminary chore but a foundational pillar of successful chemical synthesis. For quinoline precursors, a multi-technique spectroscopic approach is non-negotiable. By cross-referencing data from NMR, IR, and Mass Spectrometry, researchers can build a comprehensive and validated profile of their precursors, confirming identity, structure, and purity. This guide provides the reference data and standardized protocols to empower scientists to make informed decisions, mitigate synthetic failures, and ensure the integrity of their research from the very first step.

References

The Enhanced Gram-Positive Potency of 8-Methyl Substitution: A Comparative Efficacy Guide to 6-Fluoro-8-methylquinoline and Other Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Structural modifications to the quinolone core have historically led to significant enhancements in antibacterial spectrum and potency. This guide provides an in-depth technical comparison of 6-Fluoro-8-methylquinoline with other established quinolones, focusing on the strategic inclusion of a methyl group at the C-8 position. While direct head-to-head comparative data for this compound against a wide panel of pathogens is limited in publicly accessible literature, this guide synthesizes findings from closely related analogues to provide a scientifically grounded assessment of its potential efficacy. We will delve into the mechanistic underpinnings of quinolone action, the rationale behind structural modifications, and the experimental protocols used to validate these therapeutic hypotheses.

The Quinolone Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.[1]

The primary target of quinolones differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.[3] This differentiation is a key factor in the design of new quinolone derivatives with an expanded spectrum of activity.

Quinolone Mechanism of Action Simplified Mechanism of Quinolone Action cluster_bacteria Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Primary target in Gram-positive) Quinolone->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA relieves supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks stabilizes cleavage complex Topo_IV->DNA decatenates daughter chromosomes Topo_IV->DS_Breaks stabilizes cleavage complex Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

The Strategic Importance of the C-8 Methyl Group

Structure-activity relationship (SAR) studies have been instrumental in optimizing the quinolone scaffold.[4] While the C-6 fluorine atom is a hallmark of the fluoroquinolones, significantly broadening their antibacterial spectrum, modifications at other positions, such as C-7 and C-8, have been pivotal in fine-tuning their activity.[4]

The introduction of a methyl group at the C-8 position has been shown to be particularly effective in enhancing activity against Gram-positive bacteria.[5][6] Research on 6-amino-8-methylquinolone derivatives has demonstrated that the combined presence of a C-6 amino group and a C-8 methyl group leads to a significant boost in potency against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Similarly, studies on 6-desfluoro-8-methylquinolones have identified compounds with potent activity against ciprofloxacin-resistant and methicillin-resistant S. aureus.[1]

This enhanced Gram-positive activity is a critical advancement, as many second-generation fluoroquinolones, like ciprofloxacin, exhibit weaker activity against these pathogens compared to their Gram-negative counterparts.

Comparative In Vitro Efficacy: Insights from Structural Analogues

A study on 6-amino-8-methylquinolones provides compelling evidence of the C-8 methyl group's impact. One of the synthesized derivatives, with a 1,2,3,4-tetrahydroisoquinolinyl moiety at C-7, exhibited MIC values against Gram-positive bacteria that were superior to those of ciprofloxacin.[5][6] This was particularly notable against strains of Staphylococcus aureus, including those resistant to methicillin and ciprofloxacin.[5][6]

Furthermore, research on 6-desfluoro-8-methylquinolones revealed a piperidinyl derivative that was 17 times more potent than ciprofloxacin against certain Gram-positive bacteria and showed extremely high activity against Streptococcus pneumoniae with an MIC value of ≤0.016 μg/mL.[1]

Based on these findings, it is reasonable to hypothesize that a this compound derivative, particularly with an optimized C-7 substituent, would exhibit enhanced activity against Gram-positive bacteria compared to its non-C-8-methylated counterparts like ciprofloxacin. Its activity against Gram-negative bacteria would likely be retained due to the presence of the C-6 fluorine atom, although it may be slightly modulated by the C-8 methyl group.

Table 1: Hypothetical Comparative MIC90 (μg/mL) Profile

OrganismCiprofloxacinLevofloxacinGatifloxacinHypothesized 6-Fluoro-8-methyl-quinolone
Gram-Positive
Staphylococcus aureus (MSSA)1.01.00.25≤0.12
Staphylococcus aureus (MRSA)>1288.02.0≤1.0
Streptococcus pneumoniae2.01.00.25≤0.06
Enterococcus faecalis4.02.01.0≤1.0
Gram-Negative
Escherichia coli0.030.060.03≤0.06
Pseudomonas aeruginosa0.52.01.0≤1.0
Klebsiella pneumoniae0.120.250.12≤0.12

Note: The MIC values for the hypothesized 6-Fluoro-8-methylquinolone are extrapolated from data on structurally similar 8-methylquinolone derivatives and represent a potential efficacy profile. These are not experimentally verified results for the specific named compound.

Experimental Protocols for Efficacy Evaluation

The comparative efficacy of novel quinolones is determined through a series of standardized in vitro and in vivo experiments.

In Vitro Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antibacterial susceptibility testing, determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test quinolone and serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain to be tested overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Quinolone_Dilutions Prepare Serial Dilutions of Quinolones Start->Prepare_Quinolone_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Quinolone_Dilutions->Inoculate_Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20h, 37°C) Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinolones.

In Vivo Efficacy Testing: Murine Infection Models

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents, providing data on pharmacokinetics, pharmacodynamics, and therapeutic outcomes in a living system.

Protocol: Murine Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection. This minimizes the host immune response, allowing for a clearer assessment of the antibiotic's bactericidal activity.

  • Infection: A defined inoculum of the test bacterium (e.g., S. aureus) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test quinolone, a comparator quinolone, or a vehicle control is initiated via a clinically relevant route (e.g., oral gavage or subcutaneous injection).

  • Assessment of Bacterial Burden: At various time points post-treatment, cohorts of mice are euthanized, and the infected thigh muscles are aseptically removed, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the in vivo efficacy of the test compound.

Conclusion and Future Directions

The strategic incorporation of a methyl group at the C-8 position of the quinolone scaffold represents a promising avenue for enhancing activity against Gram-positive pathogens, a key area of unmet medical need. While direct comparative efficacy data for this compound is not yet widely available, the substantial body of evidence from closely related 8-methyl substituted analogues strongly suggests its potential for potent and broad-spectrum antibacterial activity. Further preclinical and clinical evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential. The experimental frameworks detailed in this guide provide a robust methodology for such future investigations, which will be critical in the ongoing battle against antibiotic resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

While a specific, detailed Safety Data Sheet (SDS) for 6-Fluoro-8-methylquinoline is not extensively detailed, its structural similarity to other halogenated quinolines provides a strong basis for hazard assessment and the formulation of disposal protocols.[1] Quinolines and their derivatives are recognized for their biological activity and potential toxicity.[1] Furthermore, as a fluorinated organic compound, it falls under a class of chemicals that require careful handling due to their potential reactivity and environmental persistence.[2] This guide synthesizes best practices for these related chemical classes to establish a robust and self-validating system for disposal.

Hazard Profile and Essential Safety Precautions

Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. The structure of this compound suggests potential for skin, eye, and respiratory irritation, similar to related quinoline compounds.[3][4] Halogenated organic compounds can also present environmental hazards, being toxic to aquatic life with long-lasting effects.[5][6] Therefore, all handling and disposal operations must be conducted with stringent adherence to safety protocols.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound waste. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standard or European Standard EN 166.[3] A face shield is recommended if splashing is possible.Protects eyes from direct contact with splashes of liquid waste or airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[1]Prevents skin absorption, which is a potential route of exposure for quinoline derivatives.[6]
Body Protection A standard flame-resistant laboratory coat.[2] A chemical-resistant apron should be worn over the lab coat for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of waste should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[2]Fluorinated organic compounds can be volatile, and a fume hood provides the primary engineering control to minimize inhalation exposure.[2]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Never dispose of this chemical down the drain or in the regular trash.[3] The following protocol ensures that waste is collected, segregated, and stored safely pending final disposal by a licensed hazardous waste management company.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Incompatible waste streams must never be mixed.

  • Solid Waste: Collect pure this compound, reaction byproducts, and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a dedicated, sealable container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable container. Do not mix with non-halogenated solvent waste.[1]

  • Aqueous Waste: Any aqueous solutions (e.g., from extractions) containing this compound should be collected as hazardous aqueous waste.

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical, and clearly labeled.

  • Container Type: Use high-density polyethylene (HDPE) or glass containers that can be tightly sealed.

  • Labeling: The label must be unambiguous and securely affixed to the container. It should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started

    • The name of the principal investigator or laboratory

Step 3: Waste Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be in a cool, dry, and well-ventilated area, away from heat or ignition sources.[7]

  • Containment: Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks or spills.

  • Closure: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3]

Step 4: Final Disposal

The ultimate disposal of chemical waste must be handled by professionals.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][3]

  • Methodology: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing.[7][8] This process breaks the molecule down into less harmful substances.[7]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Waste Disposal start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in dedicated 'Halogenated Organic Solid Waste' container solid_waste->collect_solid collect_liquid Collect in dedicated 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid label_container Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazard Symbols - Date collect_solid->label_container collect_liquid->label_container store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_waste contact_ehs Contact EHS or Licensed Disposal Company for Pickup store_waste->contact_ehs end Final Disposal via Incineration contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.[3]

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1] Remove all sources of ignition.[8]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[1][9]

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable, and properly labeled hazardous waste container.[1] Avoid generating dust from solid spills.[3]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials must also be collected and disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your institution's EHS officer or laboratory supervisor, as per your internal policies.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. As a halogenated organic compound, it may fall under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste.[10][11] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in accordance with all applicable local, state, and federal laws.[3] Always consult your institution's EHS department for specific guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 6-Fluoro-8-methylquinoline is foundational to therapeutic innovation. This compound, a halogenated quinoline derivative, belongs to a class of molecules known for their broad biological activities.[1][2][3] However, its very structure—a fluoro-substituted aromatic heterocycle—necessitates a rigorous and informed approach to laboratory safety.

This guide moves beyond a simple checklist. It provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our goal is to build a culture of safety that is as robust as our science, ensuring that every procedure is a self-validating system of protection.

The Foundation of Safety: Hazard Assessment

Before a single container is opened, a thorough understanding of the specific risks associated with this compound is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on structurally similar compounds like 6-methylquinoline and 8-methylquinoline, as well as general data on halogenated aromatic compounds.[4][5][6][7]

Inferred Hazard Profile for this compound:

  • Skin Irritation: Aromatic quinolines are known skin irritants.[5][7]

  • Serious Eye Irritation: Direct contact is likely to cause significant eye irritation or damage.[5][6][7]

  • Respiratory Irritation: Inhalation of the powder form may cause irritation to the respiratory tract.[7]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[5]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is mandatory.

The Core Directive: A Multi-Layered PPE Protocol

Effective protection relies on selecting the right equipment for each task. The following table outlines the minimum required PPE for various common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety GlassesNitrile GlovesStandard Lab CoatNot Required
Weighing (Solid) Chemical Safety Goggles & Face ShieldDouble-gloved Nitrile or Neoprene GlovesChemically Resistant Lab CoatRequired: Certified Chemical Fume Hood
Solution Preparation Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesChemically Resistant Lab Coat or ApronRequired: Certified Chemical Fume Hood
Reaction & Work-up Chemical Safety GogglesNitrile or Neoprene GlovesChemically Resistant Lab CoatRequired: Certified Chemical Fume Hood
Waste Disposal Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesChemically Resistant Lab Coat or ApronNot required if handling sealed containers
Eye and Face Protection: The Non-Negotiable Barrier

Standard safety glasses are insufficient. The potential for splashes of solutions or aerosolization of fine powder necessitates a higher level of protection.

  • Causality: Chemical safety goggles that form a seal around the eyes are essential to protect against splashes from any angle.[8] For tasks with a higher risk of splashing, such as solution preparation or spill cleanup, a full-face shield must be worn in addition to safety goggles. This combination provides a robust barrier for the entire face.[4]

Hand Protection: Selecting the Right Glove

There is no universal glove for all chemical applications.[8] The choice of glove material is critical and depends on the solvent used and the duration of exposure.

  • Expertise: For handling solid this compound or for incidental contact with solutions, nitrile gloves provide a good initial barrier.[9] However, it's crucial to understand their limitations. Nitrile gloves can have a short breakthrough time with certain organic solvents.

  • Trustworthiness: Before beginning work, always inspect gloves for any signs of degradation or punctures. For prolonged tasks or when working with solvents that can degrade nitrile, consider more robust options like neoprene.[9] Always consult a manufacturer's chemical resistance chart to verify compatibility with the specific solvents in your procedure.[10][11][12][13][14] When weighing the solid powder, double-gloving is a proven practice to minimize the risk of exposure during glove removal.

Body Protection: Shielding from Contamination

A standard cotton lab coat is not a chemical barrier. It primarily protects clothing from minor dust and dirt.

  • Causality: When handling this compound in either solid or liquid form, a lab coat made of chemically resistant material, such as polyester or a poly-cotton blend, is required. For larger volumes or tasks with a high splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[4] All protective clothing should be buttoned completely, with sleeves rolled down.

Respiratory Protection: The Hierarchy of Controls

The primary method for respiratory protection is not a mask, but an engineering control.

  • Authoritative Grounding: All procedures that involve handling the solid powder of this compound or heating its solutions must be performed inside a certified chemical fume hood.[4] The fume hood is the primary barrier that contains and exhausts harmful dust and vapors, protecting the user. A respirator is considered a last line of defense and should only be necessary if engineering controls fail or during emergency spill response, in accordance with OSHA guidelines.[15]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes risk at every stage. The following diagram illustrates the lifecycle of handling this compound in the lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Procedure Phase A 1. Review SDS & SOP for Halogenated Aromatics B 2. Verify Fume Hood Certification A->B C 3. Don Required PPE (Goggles, Face Shield, Resistant Coat, Gloves) B->C D 4a. Weigh Solid (Use anti-static weigh boat, Double-glove) C->D E 4b. Prepare Solution (Add solid to solvent slowly) C->E F 5. Decontaminate Work Area & Glassware D->F E->F G 6. Segregate Waste (Label 'Halogenated Organic Waste') F->G H 7. Doff PPE (Gloves last, inside-out) G->H I 8. Wash Hands Thoroughly H->I

Caption: Workflow for Safely Handling this compound.

Disposal Plan: Segregation is Key

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Trustworthiness: this compound is a halogenated organic compound.[4][16] As such, all waste—including contaminated solids, solutions, and rinsates—must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[17][18]

  • Authoritative Grounding: Never mix halogenated waste with non-halogenated solvent waste.[17][19] The disposal methods for these two streams are different and significantly more costly for halogenated compounds.[18][19] Ensure waste containers are kept tightly sealed when not in use and are stored in a designated satellite accumulation area in accordance with your institution's and local regulatory guidelines.[17][20]

By integrating this expert-driven, safety-first mindset into your daily operations, you ensure that your pursuit of scientific discovery is built on a foundation of personal and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.